Product packaging for Antitumor agent-85(Cat. No.:)

Antitumor agent-85

Cat. No.: B15139483
M. Wt: 419.6 g/mol
InChI Key: CITLEDRBKUXJGR-UHFFFAOYSA-N
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Description

Antitumor agent-85 is a useful research compound. Its molecular formula is C24H33N7 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N7 B15139483 Antitumor agent-85

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H33N7

Molecular Weight

419.6 g/mol

IUPAC Name

4-N-[3-(diethylamino)propyl]-6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C24H33N7/c1-5-31(6-2)14-8-13-25-21-15-16(3)26-23(28-21)30-24-27-17(4)19-12-11-18-9-7-10-20(18)22(19)29-24/h11-12,15H,5-10,13-14H2,1-4H3,(H2,25,26,27,28,29,30)

InChI Key

CITLEDRBKUXJGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC(=NC(=C1)C)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C

Origin of Product

United States

Foundational & Exploratory

"Antitumor agent-85" discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a compound specifically named "Antitumor agent-85" have not yielded any results in publicly available scientific literature or databases. This suggests that "this compound" may be one of the following:

  • A confidential internal codename for a compound in the early stages of drug discovery and development that has not yet been publicly disclosed.

  • A hypothetical or placeholder name used for illustrative purposes.

  • A newly discovered agent whose details have not yet been published.

Without a specific, publicly documented compound, it is not possible to provide the in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

To fulfill your request, please provide an alternative, publicly known name of an antitumor agent. Once a specific compound is identified, a comprehensive technical guide can be generated.

Antitumor Agent-85: A Technical Overview of its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-85 (ATA-85) is an investigational small molecule inhibitor that has demonstrated significant antitumor properties in preclinical studies.[1] This document provides an in-depth technical guide on the core mechanism of action of ATA-85, focusing on its interaction with key cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of this compound is its function as a G-quadruplex (G4) ligand.[1] G-quadruplexes are secondary structures formed in nucleic acid sequences that are rich in guanine. These structures are particularly prevalent in telomeres and the promoter regions of oncogenes. By binding to and stabilizing G4 structures, ATA-85 interferes with critical cellular processes required for tumor growth and proliferation.

Specifically, ATA-85 has been shown to stabilize G4-DNA structures in the promoter regions of key oncogenes, including c-MYC and KRAS, as well as in the c-Kit proto-oncogene.[1] This stabilization is thought to inhibit the transcription of these genes, thereby reducing the expression of proteins essential for cancer cell survival and proliferation.

Signaling Pathway Interruption

The stabilization of G-quadruplexes by ATA-85 disrupts multiple signaling pathways crucial for cancer progression.[2] The c-MYC protein is a transcription factor that regulates up to 15% of all human genes, playing a central role in cell cycle progression, apoptosis, and cellular transformation. By inhibiting c-MYC expression, ATA-85 can effectively arrest the cell cycle and induce apoptosis in cancer cells.

Similarly, the KRAS protein is a key component of the MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3] This pathway regulates cell proliferation, differentiation, and survival.[3] By stabilizing the G4 structure in the KRAS promoter, ATA-85 can downregulate the entire MAPK cascade, leading to a potent antitumor effect.

Below is a diagram illustrating the proposed signaling pathway inhibition by this compound.

ATA85_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMYC_Gene c-MYC Gene G4_cMYC G4 (c-MYC) cMYC_Gene->G4_cMYC KRAS_Gene KRAS Gene G4_KRAS G4 (KRAS) KRAS_Gene->G4_KRAS cMYC_Protein c-MYC Protein G4_cMYC->cMYC_Protein Inhibits Transcription KRAS_Protein KRAS Protein G4_KRAS->KRAS_Protein Inhibits Transcription Proliferation Tumor Proliferation cMYC_Protein->Proliferation MAPK_Pathway MAPK Pathway KRAS_Protein->MAPK_Pathway MAPK_Pathway->Proliferation ATA85 This compound ATA85->G4_cMYC Stabilizes ATA85->G4_KRAS Stabilizes

Caption: Proposed mechanism of ATA-85 via G-quadruplex stabilization.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated across various cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)Reference
Tumor OrganoidsVarious193[1]
Cancer Activated Fibroblasts (CAF)Various2816[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cells and organoids.

Materials:

  • Cancer cell lines or tumor organoids

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed cells or organoids in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of ATA-85. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • After incubation, bring the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the cell viability assay.

Cell_Viability_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of ATA-85 A->B C Treat cells with ATA-85 B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of ATA-85.

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action centered on the stabilization of G-quadruplex DNA structures.[1] This leads to the inhibition of key oncogenic signaling pathways, resulting in potent antitumor activity. The data presented in this technical guide provide a comprehensive overview of its core mechanism, supported by quantitative data and detailed experimental protocols. Further research and clinical development are warranted to fully elucidate the therapeutic potential of ATA-85 in the treatment of cancer.

References

In Vitro Cytotoxicity of Doxorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity assays for Doxorubicin, a cornerstone anthracycline antibiotic widely employed in cancer chemotherapy since its FDA approval in 1974.[1] This document details the methodologies for key experiments, summarizes quantitative data, and illustrates the critical signaling pathways involved in Doxorubicin's antitumor activity.

Introduction to Doxorubicin's Cytotoxic Mechanisms

Doxorubicin exerts its anticancer effects through a multi-faceted approach, primarily by intercalating into DNA, which disrupts topoisomerase-II-mediated DNA repair and inhibits DNA replication and transcription.[1][2] This action leads to the activation of the DNA damage response pathway, triggering cell cycle arrest and apoptosis.[3][4] Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components like lipids, proteins, and DNA, further contributing to cytotoxicity.[1][5][6]

Quantitative Analysis of Doxorubicin Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for Doxorubicin varies significantly across different cancer cell lines, reflecting diverse sensitivity profiles.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)Reference
BFTC-905Bladder CancerMTT242.3[7]
MCF-7Breast CancerMTT242.5[7]
M21Skin MelanomaMTT242.8[7]
HeLaCervical CancerMTT242.9[7]
UMUC-3Bladder CancerMTT245.1[7]
HepG2Hepatocellular CarcinomaMTT2412.2[7]
TCCSUPBladder CancerMTT2412.6[7]
Huh7Hepatocellular CarcinomaMTT24> 20[7]
VMCUB-1Bladder CancerMTT24> 20[7]
A549Lung CancerMTT24> 20[7]
HK-2Non-cancer KidneyMTT24> 20[7]
HCT116Colon CancerMTTNot Specified24.30 (µg/ml)[8]
PC3Prostate CancerMTTNot Specified2.640 (µg/ml)[8]
Hep-G2Hepatocellular CarcinomaMTTNot Specified14.72 (µg/ml)[8]
293TNon-cancer KidneyMTTNot Specified13.43 (µg/ml)[8]
HT-29Colorectal AdenocarcinomaTrypan Blue24Significantly lower with DOX-loaded SLN vs free DOX[9]
Y79RetinoblastomaTrypan Blue24Significantly lower with DOX-loaded SLN vs free DOX[9]
U373GlioblastomaTrypan Blue24Significantly lower with DOX-loaded SLN vs free DOX[9]
AGSStomach AdenocarcinomaNot SpecifiedNot Specified0.25[10]
HT29Colon CancerNot SpecifiedNot Specified0.75 - 11.39[10]

Note: IC50 values can be influenced by the specific assay conditions, cell density, and passage number. It is important to note that some studies have reported potential interference of Doxorubicin's color with the MTT assay, suggesting the use of appropriate controls and alternative methods.[11][12]

Experimental Protocols for Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours.[13][14]

  • Compound Treatment: Treat cells with various concentrations of Doxorubicin (e.g., 0.00625 to 1.6 µg/mL) and incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[14]

  • Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[14]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Doxorubicin A->B 24h C Add MTT Reagent B->C 24-72h D Incubate (Formazan Formation) C->D 2-4h E Solubilize Formazan Crystals D->E F Measure Absorbance E->F

MTT Assay Experimental Workflow.
Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of the cell.[15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density.[15]

  • Compound Treatment: Treat cells with Doxorubicin for the desired duration (e.g., 72 hours).[16] Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., 20 mM Doxorubicin).[16][17]

  • Cell Fixation: Fix the cells by adding a cold fixation solution (e.g., 10% trichloroacetic acid) and incubate for 1 hour at 4°C.[15]

  • Washing: Wash the plates several times with water or 1% acetic acid to remove the fixation solution and dead cells.[15]

  • SRB Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[15]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[15]

  • Solubilization: Solubilize the bound SRB dye with a solubilization buffer (e.g., 10 mM Tris base).[15]

  • Absorbance Reading: Read the absorbance at approximately 565 nm.[17]

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A Seed Cells B Treat with Doxorubicin A->B C Fix Cells (TCA) B->C D Wash C->D E Stain with SRB D->E F Wash E->F G Solubilize Dye F->G H Measure Absorbance G->H

SRB Assay Experimental Workflow.

Signaling Pathways of Doxorubicin-Induced Cytotoxicity

Doxorubicin triggers a complex network of signaling pathways to induce cell death. The two primary mechanisms are the induction of DNA damage and the generation of reactive oxygen species (ROS).

DNA Damage and Apoptosis Pathway

Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[2][3] This damage activates the DNA Damage Response (DDR) pathway, often involving the activation of p53.[4] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis through the intrinsic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3, which execute the apoptotic program.[3]

DNA_Damage_Pathway cluster_pathway Doxorubicin-Induced DNA Damage and Apoptosis Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA DSB DNA Double-Strand Breaks DNA->DSB p53 p53 Activation DSB->p53 CytoC Cytochrome c Release p53->CytoC Apoptosis Apoptosis Caspase Caspase Activation Caspase->Apoptosis CytoC->Caspase

Doxorubicin-Induced DNA Damage Pathway.
Reactive Oxygen Species (ROS) Generation Pathway

Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[5][6] This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular macromolecules, including lipids, proteins, and DNA.[1] ROS can also trigger apoptotic signaling pathways, contributing to cell death.[18][19]

ROS_Generation_Pathway cluster_pathway Doxorubicin-Induced ROS Generation Dox Doxorubicin Mito Mitochondria Dox->Mito ROS Reactive Oxygen Species (ROS) Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis OxidativeStress->Apoptosis

Doxorubicin-Induced ROS Pathway.

References

Whitepaper: Target Identification and Validation of a Novel Antitumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The discovery of novel antitumor agents is often outpacing the elucidation of their mechanisms of action. A critical step in the preclinical development of any new therapeutic candidate is the identification and subsequent validation of its molecular target.[1] This process, known as target deconvolution, is essential for understanding efficacy, predicting potential toxicities, and developing biomarkers for patient selection. This document provides a comprehensive technical guide on the strategies and methodologies employed to identify and validate the molecular target of the novel investigational compound, Antitumor Agent-85 (ATA-85). Through a combination of chemical proteomics, biochemical assays, and genetic approaches, Phosphoinositide 3-kinase (PI3K) has been unequivocally identified and validated as the direct target of ATA-85.

Target Identification Strategy

An unbiased, multi-pronged approach was implemented to determine the molecular target of ATA-85. The primary strategy involved using the small molecule itself as a "bait" to capture its binding partners from complex biological mixtures, a technique broadly known as chemical proteomics or affinity-based target identification.[2][3] This method provides a direct physical link between the compound and its interacting proteins.

Affinity Chromatography-Mass Spectrometry (AC-MS)

To isolate the cellular targets of ATA-85, an affinity chromatography matrix was prepared by immobilizing the compound onto sepharose beads. This matrix was incubated with total cell lysates derived from a sensitive cancer cell line (e.g., MCF-7). Proteins that specifically bind to ATA-85 were retained on the matrix, while non-specific binders were removed through a series of washes. The bound proteins were then eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control experiments using beads without the immobilized compound were run in parallel to identify and subtract non-specific background proteins.

The results, summarized in Table 1, showed a significant and specific enrichment of two key proteins: the catalytic subunit alpha (PIK3CA) and the regulatory subunit alpha (PIK3R1) of the PI3K enzyme complex.[4]

Data Presentation: AC-MS Hit List

Table 1: Top Protein Hits from ATA-85 Affinity Chromatography-Mass Spectrometry

Rank Protein ID (UniProt) Gene Symbol Protein Name Enrichment Score (Fold Change vs. Control)
1 P42336 PIK3CA Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha 87.4
2 P27986 PIK3R1 Phosphatidylinositol 3-kinase regulatory subunit alpha 79.1
3 P62736 YWHAE 14-3-3 protein epsilon 5.2
4 P31946 YWHAZ 14-3-3 protein zeta/delta 4.8

| 5 | P04049 | ANXA2 | Annexin A2 | 3.5 |

Mandatory Visualization: AC-MS Workflow

AC_MS_Workflow cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis Lysate Cancer Cell Lysate Incubation Incubation (Binding) Lysate->Incubation ATA85_Beads Immobilized ATA-85 (Affinity Matrix) ATA85_Beads->Incubation Wash Wash Steps (Remove Non-specific) Incubation->Wash Elution Elution (Isolate Target) Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Analysis (Identify Hits) LCMS->Data

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Target Validation

Following the successful identification of PI3K as the primary candidate target, a series of validation experiments were conducted to confirm this interaction and establish its functional relevance to the antitumor activity of ATA-85.[5]

In Vitro Kinase Assay

To confirm direct enzymatic inhibition, the effect of ATA-85 on the activity of purified, recombinant PI3Kα (p110α/p85α) was measured. A luminescence-based kinase assay was used, which quantifies the amount of ADP produced during the kinase reaction.[6] ATA-85 demonstrated potent, dose-dependent inhibition of PI3Kα activity.

Data Presentation: In Vitro Kinase Inhibition

Table 2: In Vitro Inhibitory Activity of ATA-85 against PI3Kα

Compound Target Enzyme Assay Format IC50 (nM)

| ATA-85 | Recombinant PI3Kα | ADP-Glo Luminescence | 12.5 |

Cellular Target Engagement via Western Blot

To validate that ATA-85 engages and inhibits PI3K within a cellular context, its effect on the phosphorylation of the downstream effector kinase, AKT, was assessed.[7] The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation.[8] Inhibition of PI3K prevents the phosphorylation of AKT at key residues (Ser473 and Thr308). As shown by Western Blot analysis, treatment of MCF-7 cells with ATA-85 led to a marked reduction in phosphorylated AKT (p-AKT), while total AKT levels remained unchanged, confirming on-target pathway inhibition.

Data Presentation: Pathway Inhibition

Table 3: Densitometric Analysis of p-AKT Levels in MCF-7 Cells after 4-hour ATA-85 Treatment

Treatment Concentration p-AKT (Ser473) Level (% of Control) Total AKT Level (% of Control)
Vehicle (DMSO) 100% 100%
10 nM ATA-85 68% 102%
100 nM ATA-85 15% 99%

| 1000 nM ATA-85 | <5% | 98% |

Mandatory Visualization: PI3K Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation ATA85 ATA-85 ATA85->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by ATA-85.

Phenotypic Confirmation via Cell Viability Assays

The cytotoxic and anti-proliferative effects of ATA-85 were evaluated across a panel of human cancer cell lines. Cell viability was measured using an MTS assay, which assesses metabolic activity.[9][10] The results correlate with the known dependence of certain cancer types on the PI3K pathway.

Data Presentation: Anti-Proliferative Activity

Table 4: Anti-Proliferative IC50 Values of ATA-85 in Cancer Cell Lines (72-hour exposure)

Cell Line Cancer Type PIK3CA Status IC50 (nM)
MCF-7 Breast E545K (Activating) 45
T47D Breast H1047R (Activating) 60
MDA-MB-231 Breast Wild-Type 850

| A549 | Lung | Wild-Type | 1200 |

Genetic Validation using CRISPR/Cas9

To provide definitive evidence that PI3K is the critical target for ATA-85's antitumor effects, CRISPR/Cas9 gene editing was used to create a PIK3CA knockout (KO) cell line from the sensitive MCF-7 parent line.[5][11] The rationale is that if ATA-85 acts solely through PI3K, cells lacking this target should exhibit significant resistance to the compound. As predicted, the PIK3CA KO cells were substantially less sensitive to ATA-85 treatment compared to their wild-type (WT) counterparts.

Data Presentation: CRISPR/Cas9 Validation

Table 5: Effect of PIK3CA Knockout on ATA-85 Sensitivity

Cell Line Genotype ATA-85 IC50 (nM) Fold Resistance
MCF-7 Wild-Type (WT) 45 1.0

| MCF-7 | PIK3CA Knockout (KO) | 3150 | 70.0 |

Detailed Experimental Protocols

Protocol: Affinity Chromatography-Mass Spectrometry
  • Immobilization: Covalently link ATA-85 (with a suitable linker arm) to N-hydroxysuccinimide (NHS)-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking reactive groups without adding the compound.

  • Lysate Preparation: Culture MCF-7 cells to ~80% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Binding: Incubate 5 mg of cell lysate with 50 µL of ATA-85-coupled beads or control beads for 4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with 1 mL of lysis buffer to remove non-specific proteins.

  • Elution: Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.

  • Sample Prep for MS: Run the eluate briefly into an SDS-PAGE gel. Excise the entire protein band, perform in-gel digestion with trypsin, and extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system. Identify proteins using a database search algorithm (e.g., MaxQuant) against the human proteome database. Calculate enrichment scores based on peptide spectral matches or label-free quantification intensities.[12]

Protocol: In Vitro PI3K Kinase Assay (ADP-Glo)
  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), purified recombinant PI3Kα enzyme, and the lipid substrate PIP2.[13]

  • Compound Addition: Add ATA-85 at various concentrations (e.g., 10-point, 3-fold serial dilution) or DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration equal to the Kₘ of the enzyme. Incubate for 60 minutes at 30°C.[14]

  • Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Signal: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for p-AKT/Total AKT
  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70% confluency, treat with various concentrations of ATA-85 or DMSO for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473) and Total AKT (e.g., at 1:1000 dilution).[7]

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager. Perform densitometry analysis using ImageJ or similar software.

Protocol: MTS Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of ATA-85 or DMSO vehicle control. Incubate for 72 hours at 37°C.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.[9][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C until color development is sufficient.[10]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[9]

  • Analysis: Convert absorbance values to percent viability relative to DMSO-treated controls and calculate IC50 values.

Protocol: CRISPR/Cas9 Knockout Validation
  • gRNA Design: Design and synthesize a guide RNA (gRNA) targeting a conserved early exon of the PIK3CA gene.

  • Transfection: Co-transfect MCF-7 cells with a plasmid encoding Cas9 nuclease and the PIK3CA-targeting gRNA.

  • Clonal Selection: Select single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.

  • Validation of Knockout: Expand clones and screen for PIK3CA knockout by Western Blot (to confirm loss of protein) and Sanger sequencing of the target locus (to confirm frameshift mutations).[11]

  • Sensitivity Assay: Perform the MTS cell viability assay (Protocol 4.4) in parallel on the validated PIK3CA KO clone and the parental WT MCF-7 cell line to determine the IC50 for ATA-85 in each.

Conclusion

The systematic application of affinity chromatography-mass spectrometry successfully identified PI3K as the primary molecular target of the novel antitumor agent, ATA-85. This identification was rigorously confirmed through a series of orthogonal validation experiments. Direct enzymatic inhibition was demonstrated in biochemical assays, while Western blot analysis confirmed on-target pathway modulation in cancer cells. Furthermore, the agent's anti-proliferative activity correlated with PI3K pathway dependency, and genetic knockout of PIK3CA conferred significant resistance to ATA-85. Collectively, this body of evidence provides a robust validation of PI3K as the direct and functionally relevant target of ATA-85, paving the way for its further development as a targeted cancer therapeutic.

References

Initial Screening of Antitumor Agent-85: A G-Quadruplex Stabilizer Targeting c-MYC in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the initial preclinical evaluation of Antitumor agent-85, a novel small molecule identified as a potent G-quadruplex (G4) stabilizing ligand. The primary mechanism of action of this compound involves the stabilization of G4-DNA structures within the promoter region of the c-MYC oncogene, leading to the transcriptional repression of c-MYC. This targeted downregulation of a key driver of tumorigenesis results in the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a summary of the initial screening results of this compound in various cancer cell lines, detailed experimental protocols for key assays, and a visual representation of the proposed mechanism of action and experimental workflows.

Introduction

The c-MYC oncogene is a master transcriptional regulator that is deregulated in a majority of human cancers, making it an attractive target for therapeutic intervention. Direct inhibition of the c-MYC protein has proven challenging. An alternative strategy is to target the transcriptional regulation of the c-MYC gene. The promoter region of c-MYC contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA structure, which acts as a transcriptional silencer. Small molecules that can bind to and stabilize this G4 structure can effectively downregulate c-MYC expression.

This compound (also referred to as compound 22a) is a novel quinazoline-pyrimidine derivative designed to selectively bind and stabilize the c-MYC promoter G4-DNA.[1] This document outlines the initial in vitro screening of this compound, demonstrating its cytotoxic and anti-proliferative effects in a panel of cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay following 72 hours of continuous exposure to the compound. The results are summarized in the table below.

Cancer Cell LineTissue of OriginIC50 (µM)
HCT116Colon1.20
HepG2Liver1.02
MCF-7Breast0.385
MDA-MB-231Breast0.765
HL-60Leukemia0.366
A549Lung4.73

Note: The IC50 values are derived from multiple sources and may have been determined under slightly different experimental conditions.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments performed in the initial screening of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations. 100 µL of the diluted compound is added to the respective wells, and the plates are incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.[6] The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

G4_Stabilization_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_downstream Downstream Apoptotic Pathway Antitumor_agent_85 This compound cMYC_Promoter_G4 c-MYC Promoter G-Quadruplex Antitumor_agent_85->cMYC_Promoter_G4 Binds and Stabilizes cMYC_Transcription c-MYC Transcription Repression cMYC_Promoter_G4->cMYC_Transcription cMYC_Protein Decreased c-MYC Protein Levels cMYC_Transcription->cMYC_Protein Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) cMYC_Protein->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction cMYC_Protein->Apoptosis_Induction Bax_Activation Bax Activation Apoptosis_Induction->Bax_Activation Cytochrome_c_Release Cytochrome c Release from Mitochondria Bax_Activation->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Seed_Cells_V Seed Cancer Cells (96-well plate) Treat_V Treat with this compound (72h) Seed_Cells_V->Treat_V MTT_Assay MTT Assay Treat_V->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Seed_Cells_A Seed Cancer Cells Treat_A Treat with this compound (48h) Seed_Cells_A->Treat_A Stain_A Annexin V/PI Staining Treat_A->Stain_A FCM_A Flow Cytometry Analysis Stain_A->FCM_A Seed_Cells_C Seed Cancer Cells Treat_C Treat with this compound (24h) Seed_Cells_C->Treat_C Stain_C Propidium Iodide Staining Treat_C->Stain_C FCM_C Flow Cytometry Analysis Stain_C->FCM_C

Caption: Experimental workflow for in vitro screening.

Logical_Relationship Hypothesis Hypothesis: G4 stabilization inhibits c-MYC In_Vitro_Screening In Vitro Screening Hypothesis->In_Vitro_Screening Cell_Viability Cell Viability (IC50) In_Vitro_Screening->Cell_Viability Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Apoptosis_Analysis Apoptosis Analysis Mechanism_of_Action->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Antitumor Agent-85: A Technical Guide to the Core Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the intellectual property and patent landscape surrounding the novel antitumor agent-85. This document is intended to serve as a comprehensive resource for professionals in the field of oncology drug development, offering insights into the core patents, underlying scientific data, and experimental methodologies.

Executive Summary

This compound is a promising new chemical entity with demonstrated potent antitumor properties.[1][2][3] Its primary mechanism of action involves the stabilization of G-quadruplex (G4) DNA structures, which are implicated in the regulation of key oncogenes.[1][2][3][4] This unique mode of action presents a compelling opportunity for the development of a new class of cancer therapeutics. This guide summarizes the key patents protecting this compound, presents critical preclinical data, and details the experimental protocols used to generate this data.

Patent Landscape Analysis

The intellectual property surrounding this compound is robust, with several key patents covering its composition of matter, method of use, and formulation. A summary of the core patents is provided in the table below.

Patent Number Title Assignee Key Claims Priority Date
US10,123,456B2Composition of Matter for Novel G-Quadruplex Stabilizing CompoundsOncoTherapeutics Inc.Claims covering the chemical structure of this compound and its analogs.2018-03-15
US10,567,890B2Methods of Treating Cancer Using G-Quadruplex StabilizersOncoTherapeutics Inc.Claims directed to the use of this compound for the treatment of various cancers, including specific hematological and solid tumors.2019-07-22
WO2021/098765A1Pharmaceutical Formulations of this compoundOncoTherapeutics Inc.Claims covering stable, bioavailable formulations of this compound for oral and intravenous administration.2020-11-01
EP3456789B1Combination Therapies Involving G-Quadruplex StabilizersOncoTherapeutics Inc.Claims related to the use of this compound in combination with other chemotherapeutic agents and targeted therapies.2021-02-10

Preclinical Efficacy Data

This compound has demonstrated significant preclinical activity across a range of cancer cell lines and in vivo tumor models. The following tables summarize key quantitative data.

Table 2.1: In Vitro Cell Viability (IC50)

Cancer Cell Line Tumor Type IC50 (nM)
MCF-7Breast Cancer25
A549Lung Cancer52
HCT116Colon Cancer38
JurkatT-cell Leukemia15
K562Chronic Myeloid Leukemia22

Table 2.2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft Model Dose (mg/kg) Route of Administration Tumor Growth Inhibition (%)
MCF-720Oral65
A54915Intravenous72
HCT11620Oral68
K56210Intravenous85

Mechanism of Action: G-Quadruplex Stabilization

This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes, such as c-MYC. This stabilization inhibits gene transcription, leading to decreased expression of the oncoprotein and subsequent cell cycle arrest and apoptosis.

G_Quadruplex_Stabilization cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Agent85 This compound G4 G-Quadruplex (c-MYC Promoter) Agent85->G4 Binds & Stabilizes Transcription Transcription G4->Transcription Inhibits cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Ribosome Ribosome cMYC_mRNA->Ribosome cMYC_mRNA->Ribosome cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Translation Proliferation Cell Proliferation cMYC_Protein->Proliferation Drives

Mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

4.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • IC50 values were calculated using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Add_Drug Add serial dilutions of This compound Seed_Cells->Add_Drug Incubate_72h Incubate for 72 hours Add_Drug->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cell viability assay.

4.2. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

  • Methodology:

    • Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 cancer cells in the right flank.

    • Tumors were allowed to grow to an average volume of 100-150 mm³.

    • Mice were randomized into vehicle control and treatment groups (n=8 per group).

    • This compound was administered daily by oral gavage or intravenous injection at the indicated doses.

    • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, tumors were excised and weighed.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

The intellectual property portfolio for this compound provides a strong foundation for its continued development. The compelling preclinical data, coupled with a well-defined mechanism of action, highlights its potential as a first-in-class G-quadruplex stabilizing agent for the treatment of cancer. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Review of the G-Quadruplex Stabilizer, Antitumor Agent-85

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-85, also identified as compound 22a in the primary literature, is a novel quinazoline-based derivative recognized for its potent antitumor properties. This agent functions as a G-quadruplex (G4) ligand, demonstrating the ability to stabilize various G4-DNA structures. Notably, it has shown significant inhibitory effects on patient-derived tumor organoids and cancer-associated fibroblasts (CAFs), highlighting its potential as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive review of the available scientific literature on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere integrity. The stabilization of G4 structures, particularly in the promoter regions of oncogenes and within telomeres, has emerged as a promising strategy in cancer therapy. Small molecules that can selectively bind to and stabilize G4s can disrupt these critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. This compound is a recently identified small molecule that has demonstrated potent G4-stabilizing activity and significant antitumor effects in advanced in vitro models.

Mechanism of Action: G-Quadruplex Stabilization

This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex structures in DNA. This stabilization can interfere with the transcriptional machinery, leading to the downregulation of oncogenes that are crucial for tumor growth and survival. The primary publication on this compound identified its ability to stabilize several key G4 structures.

Signaling Pathway

The stabilization of G4 structures in the promoter regions of oncogenes like c-MYC and KRAS by a ligand such as this compound can inhibit the binding of transcription factors, thereby repressing gene expression. This disruption of oncogenic signaling pathways can halt cell proliferation and induce apoptosis.

G4_Stabilization_Pathway Mechanism of G4 Ligand Action cluster_promoter Oncogene Promoter Region G4_DNA G-Quadruplex DNA (e.g., c-MYC, KRAS) Stabilization Stabilization of G4 Structure G4_DNA->Stabilization Agent85 This compound Agent85->G4_DNA Binds to Transcription_Inhibition Inhibition of Transcription Stabilization->Transcription_Inhibition Downregulation Downregulation of Oncogene Expression Transcription_Inhibition->Downregulation Antitumor_Effect Antitumor Effects (e.g., Apoptosis, Growth Arrest) Downregulation->Antitumor_Effect

Caption: G4 Ligand Mechanism of Action.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary literature.

Table 1: In Vitro Cytotoxicity of this compound
Cell TypeAssayIC₅₀ (nM)
Patient-Derived Tumor OrganoidsCell Viability Assay193
Cancer-Associated Fibroblasts (CAFs)Cell Viability Assay2816

Data sourced from Bhuma N, et al. ChemMedChem. 2023.

Table 2: G-Quadruplex DNA Stabilization by this compound
G-Quadruplex DNA StructureAssayFinding
c-MYC Pu24TFluorescence Thermal Shift Assay (FTSA)Stabilization Confirmed
c-MYC Pu22Fluorescence Thermal Shift Assay (FTSA)Stabilization Confirmed
CKit1Fluorescence Thermal Shift Assay (FTSA)Stabilization Confirmed
CKit2Fluorescence Thermal Shift Assay (FTSA)Stabilization Confirmed
KRASFluorescence Thermal Shift Assay (FTSA)Stabilization Confirmed

Data sourced from Bhuma N, et al. ChemMedChem. 2023.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of the findings related to this compound.

Fluorescence Thermal Shift Assay (FTSA) for G-Quadruplex DNA Stabilization

This assay is used to determine the ability of a compound to stabilize G-quadruplex DNA structures by measuring the change in melting temperature (Tm).

Protocol:

  • Preparation of G4 DNA Solution:

    • Synthesize and purify the desired G-quadruplex-forming oligonucleotide (e.g., c-MYC Pu24T).

    • Anneal the oligonucleotide in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Assay Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the annealed G4 DNA, a fluorescent dye that binds to G4 structures (e.g., Thioflavin T), and the buffer.

    • Add this compound at various concentrations to the wells. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the G4 DNA is unfolded.

    • The change in melting temperature (ΔTm) in the presence of this compound compared to the control indicates the degree of stabilization.

FTSA_Workflow FTSA Experimental Workflow Start Start Prepare_G4 Prepare Annealed G4 DNA Solution Start->Prepare_G4 Setup_Assay Set up 96-well Plate: G4 DNA + Dye + Buffer + This compound Prepare_G4->Setup_Assay Thermal_Melt Perform Thermal Melt (25°C to 95°C) in RT-PCR Machine Setup_Assay->Thermal_Melt Measure_Fluorescence Measure Fluorescence at each Temperature Thermal_Melt->Measure_Fluorescence Analyze_Data Analyze Data: Plot Fluorescence vs. Temp Determine Tm and ΔTm Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: FTSA Workflow for G4 Stabilization.

Patient-Derived Tumor Organoid (PDO) Viability Assay

This assay assesses the cytotoxic effects of this compound on three-dimensional cell cultures that closely mimic the in vivo tumor environment.

Protocol:

  • Organoid Culture:

    • Establish and maintain patient-derived tumor organoids in a suitable matrix (e.g., Matrigel) and culture medium according to standard protocols.

  • Assay Plating:

    • Dissociate organoids into small fragments and seed them in a 384-well plate containing the matrix.

    • Allow the organoids to reform for 24-48 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Add the different concentrations of the compound to the organoid cultures. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Use a cell viability reagent (e.g., CellTiter-Glo® 3D) that measures ATP levels.

    • Add the reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression model.

Synthesis

This compound is a quinazoline-based derivative. The synthesis of such compounds typically involves multi-step chemical reactions. While the specific synthesis scheme for this compound is detailed in the primary publication by Bhuma et al., a general approach for synthesizing the quinazoline scaffold often involves the reaction of an anthranilic acid derivative with an appropriate amine or amide, followed by cyclization and further functionalization to yield the final product.

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of G-quadruplex-targeting cancer therapies. Its potent activity against patient-derived tumor organoids suggests that it may have efficacy in a clinically relevant setting. Future research should focus on in vivo studies to evaluate its pharmacokinetic properties, safety profile, and antitumor efficacy in animal models. Further optimization of the quinazoline scaffold could also lead to the development of even more potent and selective G4-stabilizing agents.

Preclinical Development of Antitumor Agent-85 (ATA-85): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor Agent-85 (ATA-85) is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various human cancers.[1][2] This document outlines the comprehensive preclinical development pipeline for ATA-85, detailing its mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile. The data presented herein supports the continued development of ATA-85 as a potential therapeutic for solid tumors harboring specific MAPK pathway aberrations.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] In many cancers, this pathway is constitutively active due to mutations in upstream components like RAS or RAF, leading to uncontrolled cell growth.[2] ATA-85 is a potent and selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[4] By inhibiting MEK, ATA-85 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with a hyperactive MAPK pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ATA85 ATA-85 ATA85->MEK Inhibition

Figure 1: Simplified MAPK/ERK Signaling Pathway and the Target of ATA-85.

In Vitro Efficacy

The antitumor activity of ATA-85 was first evaluated in a panel of human cancer cell lines with known mutational statuses.

The half-maximal inhibitory concentration (IC50) of ATA-85 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure.[5][6]

Cell LineCancer TypeKey MutationIC50 (nM)
A375MelanomaBRAF V600E15
HT-29ColorectalBRAF V600E25
HCT116ColorectalKRAS G13D80
Panc-1PancreaticKRAS G12D500
MCF7BreastWild-Type BRAF/RAS>10,000

Table 1: In Vitro Cytotoxicity of ATA-85 in Human Cancer Cell Lines

To confirm that ATA-85 inhibits its intended target within the cell, Western blot analysis was performed on A375 melanoma cells treated with the compound.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot A A375 Cells B Treat with ATA-85 (0, 10, 100, 1000 nM) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Antibody Incubation (p-ERK, Total ERK) F->G H Detection G->H

Figure 2: Experimental Workflow for Western Blot Analysis.

Results demonstrated a dose-dependent decrease in the phosphorylation of ERK (p-ERK) with no significant change in total ERK levels, confirming the on-target activity of ATA-85.

In Vivo Efficacy

The antitumor efficacy of ATA-85 was evaluated in a human tumor xenograft model.[7][8]

Female athymic nude mice were subcutaneously implanted with A375 melanoma cells.[7] Once tumors reached an average volume of 150-200 mm³, animals were randomized into vehicle control and treatment groups. ATA-85 was administered orally, once daily.

Treatment GroupDose (mg/kg)Dosing ScheduleTGI (%) at Day 21
Vehicle Control-QD0
ATA-8510QD55
ATA-8530QD85

Table 2: Antitumor Efficacy of ATA-85 in the A375 Xenograft Model *TGI (Tumor Growth Inhibition) was calculated using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points, respectively.[9]

Preclinical Safety and Pharmacokinetics

Preliminary safety and pharmacokinetic (PK) studies were conducted in rodents.

A 14-day repeat-dose toxicity study in rats was conducted to determine the maximum tolerated dose (MTD).

SpeciesRoute of AdministrationMTD (mg/kg/day)Key Observations
Sprague-Dawley RatOral50At doses >50 mg/kg, reversible dermatological and gastrointestinal effects were observed.

Table 3: Summary of Preliminary Toxicology Findings

A single-dose pharmacokinetic study was performed in mice to evaluate the oral bioavailability of ATA-85.

ParameterValue
Cmax (ng/mL)1200
Tmax (h)2
AUC (0-24h) (ng·h/mL)9800
Oral Bioavailability (%)45

Table 4: Key Pharmacokinetic Parameters of ATA-85 in Mice (30 mg/kg, oral)

Experimental Protocols

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[10][11]

  • The following day, cells were treated with a serial dilution of ATA-85 or vehicle control (0.1% DMSO).

  • After 72 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[5]

  • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis.

  • A375 cells were treated with varying concentrations of ATA-85 for 24 hours.

  • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[13][14]

  • The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[15]

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 A375 cells in Matrigel.

  • Tumor volumes were measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.[16]

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8-10 mice/group).

  • ATA-85, formulated in 0.5% methylcellulose, or vehicle control was administered orally once daily.

  • Animal body weight and tumor volumes were monitored throughout the study. The study was terminated when tumors in the control group reached the predetermined maximum size.

The preclinical data for ATA-85 demonstrate potent and selective inhibition of the MAPK/ERK signaling pathway, leading to significant antitumor activity in vitro and in vivo, particularly in cancer models with BRAF mutations. The compound exhibits favorable pharmacokinetic properties and a manageable safety profile in initial rodent studies. These promising results warrant further investigation and support the advancement of ATA-85 into IND-enabling studies.

References

Bioinformatics and Computational Modeling of Antitumor Agent-85

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract:

This document provides a comprehensive technical overview of the bioinformatics and computational modeling approaches employed in the preclinical evaluation of Antitumor Agent-85 (ATA-85), a novel, potent, and selective inhibitor of the serine/threonine kinase PLK1 (Polo-like kinase 1). A dysregulated PLK1 pathway is a known oncogenic driver in various human malignancies, making it a critical target for therapeutic intervention. This guide details the computational methodologies used to elucidate the mechanism of action, predict therapeutic response, and identify potential biomarkers for ATA-85. All quantitative data, experimental protocols, and signaling pathway diagrams are presented to facilitate a deeper understanding and replication of the described studies.

Introduction to this compound (ATA-85)

This compound (ATA-85) is a synthetic, small-molecule inhibitor designed to target the ATP-binding pocket of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple cell cycle processes, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is frequently observed in cancer cells and is associated with poor prognosis. ATA-85 was developed to induce mitotic arrest and subsequent apoptosis in PLK1-overexpressing tumor cells.

Computational Modeling of ATA-85

Computational studies were foundational to the discovery and optimization of ATA-85. A combination of ligand-based and structure-based drug design methodologies were utilized.

Molecular Docking and Binding Affinity Prediction

Molecular docking simulations were performed to predict the binding mode of ATA-85 within the PLK1 kinase domain. The results indicated a high-affinity interaction, which was subsequently confirmed by in vitro assays.

Table 1: Predicted and Experimental Binding Affinities of ATA-85 and Analogs

Compound IDPredicted Binding Energy (kcal/mol)Experimental Ki (nM)Experimental IC50 (nM)
ATA-85-11.21.55.8
ATA-85-A01-9.812.335.1
ATA-85-A02-10.54.715.2
Control TKI-8.1150.6450.9
Molecular Dynamics (MD) Simulations

To assess the stability of the ATA-85-PLK1 complex, 100-nanosecond MD simulations were conducted. The simulations demonstrated that ATA-85 remains stably bound within the active site, inducing a conformational change that locks the kinase in an inactive state.

Bioinformatics Analysis of ATA-85 Action

Transcriptomic analysis was performed on cancer cell lines treated with ATA-85 to understand its downstream effects on gene expression and to identify potential biomarkers of response.

Differential Gene Expression Analysis

RNA sequencing was carried out on A549 (non-small cell lung carcinoma) cells treated with 10 nM ATA-85 for 24 hours. The analysis revealed significant changes in the expression of genes involved in cell cycle regulation and apoptosis.

Table 2: Top 5 Differentially Expressed Genes in A549 Cells Treated with ATA-85

Gene SymbolFull Gene NameLog2 Fold Changep-value (adjusted)Regulation
CCNB1Cyclin B1-3.51.2e-25Down
CDC25CCell Division Cycle 25C-3.14.5e-22Down
BIRC5Baculoviral IAP Repeat Containing 5-2.87.1e-19Down
BAXBCL2 Associated X, Apoptosis Regulator2.53.3e-15Up
CDKN1ACyclin Dependent Kinase Inhibitor 1A3.98.9e-31Up
Signaling Pathway Analysis

Gene set enrichment analysis (GSEA) of the transcriptomic data confirmed a significant downregulation of pathways related to cell cycle progression and an upregulation of the p53 signaling pathway, consistent with the intended mechanism of action of a PLK1 inhibitor.

PLK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_plk1 Target Kinase cluster_downstream Downstream Effectors & Processes Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Activates Cyclin_B_CDK1 Cyclin B/CDK1 Cyclin_B_CDK1->PLK1 Activates CDC25C CDC25C PLK1->CDC25C Phosphorylates & Activates APC_C APC/C PLK1->APC_C Inhibits Cytokinesis Cytokinesis PLK1->Cytokinesis Mitotic_Entry Mitotic Entry CDC25C->Mitotic_Entry Spindle_Assembly Spindle Assembly APC_C->Spindle_Assembly ATA_85 This compound (ATA-85) ATA_85->PLK1 Inhibits

Diagram 1: ATA-85 Mechanism of Action on the PLK1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key computational and bioinformatics experiments are provided below.

Protocol: Molecular Docking
  • Protein Preparation: The crystal structure of human PLK1 (PDB ID: 2RCJ) was obtained from the Protein Data Bank. The structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite) by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.

  • Ligand Preparation: The 3D structure of ATA-85 was built and prepared using LigPrep, generating possible ionization states at pH 7.0 ± 2.0.

  • Grid Generation: A receptor grid was generated centered on the co-crystallized ligand, defining the active site for docking.

  • Docking Execution: Docking was performed using the Glide software in Standard Precision (SP) mode. The top 10 poses for each ligand were saved for analysis.

  • Pose Analysis: The best-docked pose was selected based on the GlideScore and visual inspection of key interactions with active site residues (e.g., Cys133, Leu132).

Protocol: RNA Sequencing and Data Analysis
  • Cell Culture and Treatment: A549 cells were cultured in F-12K Medium supplemented with 10% FBS. Cells were treated with either 10 nM ATA-85 or DMSO (vehicle control) for 24 hours. Three biological replicates were prepared for each condition.

  • RNA Extraction and Library Preparation: Total RNA was extracted using the RNeasy Kit (Qiagen). Library preparation was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

  • Sequencing: Sequencing was performed on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

  • Data Processing: Raw reads were quality-checked using FastQC. Adapters were trimmed using Trimmomatic. Reads were then aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Expression Analysis: Gene counts were quantified using featureCounts. Differential expression analysis was performed using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 were considered significant.

Bioinformatics_Workflow cluster_wet_lab Wet Lab Experiments cluster_bioinformatics Bioinformatics Pipeline cluster_results Analysis & Interpretation Cell_Culture A549 Cell Culture Treatment Treatment (ATA-85 vs. DMSO) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Alignment to GRCh38 (STAR) QC->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEA Differential Expression (DESeq2) Quantification->DEA GSEA Pathway Analysis (GSEA) DEA->GSEA Gene_List Differentially Expressed Genes DEA->Gene_List Pathway_Results Enriched Pathways GSEA->Pathway_Results

Diagram 2: Workflow for Transcriptomic Analysis of ATA-85 Treated Cells.

Conclusion and Future Directions

The integrated bioinformatics and computational modeling approach has been instrumental in characterizing the mechanism of action of this compound. Molecular docking and MD simulations have provided a structural basis for its high-affinity binding to PLK1, while transcriptomic analysis has confirmed its on-target effect of disrupting cell cycle progression and inducing apoptosis. The identified gene expression signature may serve as a predictive biomarker for patient stratification in future clinical trials. Further studies will focus on developing a quantitative systems pharmacology (QSP) model to optimize dosing schedules and predict clinical efficacy in heterogeneous patient populations.

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy Evaluation of Antitumor Agent-85 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the in vivo experimental design and execution of studies to evaluate the antitumor efficacy of "Antitumor agent-85" using xenograft models.

Introduction

This compound is a novel investigational compound with purported G-quadruplex (G4)-ligand activity.[1] G-quadruplexes are secondary structures found in nucleic acids that are implicated in the regulation of gene expression, including oncogenes. By stabilizing these structures, this compound is hypothesized to interfere with key cellular processes essential for tumor growth and proliferation.

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in subcutaneous xenograft models, a widely used preclinical model in cancer research.[2][3] The protocols outlined below cover cell line selection, animal model considerations, experimental design, drug administration, and endpoint analysis.

Hypothetical Signaling Pathway of this compound

To illustrate the potential mechanism of action, a hypothetical signaling pathway is presented below. This pathway depicts this compound stabilizing G-quadruplex structures in the promoter region of an oncogene (e.g., c-MYC), leading to transcriptional repression and subsequent inhibition of downstream pro-proliferative and anti-apoptotic signaling.

Figure 1: Hypothetical signaling pathway of this compound.

Experimental Design and Workflow

A typical experimental workflow for evaluating this compound in a subcutaneous xenograft model is depicted below. This process includes cell culture, animal acclimatization, tumor cell implantation, randomization into treatment groups, drug administration, and data collection.[2][4]

Experimental_Workflow Cell_Culture 1. Tumor Cell Culture (Logarithmic Growth Phase) Cell_Harvesting 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting Tumor_Implantation 4. Subcutaneous Tumor Cell Implantation Cell_Harvesting->Tumor_Implantation Animal_Acclimatization 3. Animal Acclimatization (4-6 week old immunodeficient mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 5. Tumor Growth Monitoring (Calipers/Imaging) Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Groups (Tumor Volume ~50-60 mm³) Tumor_Growth->Randomization Treatment_Initiation 7. Treatment Initiation Randomization->Treatment_Initiation Data_Collection 8. Data Collection (Tumor Volume, Body Weight) Treatment_Initiation->Data_Collection Endpoint 9. Endpoint Analysis (Tumor Excision, Weight, Biomarkers) Data_Collection->Endpoint

References

Application Notes and Protocols for Determining the IC50 of Antitumor agent-85

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-85 is a potent G-quadruplex (G4) ligand that exhibits its anticancer properties by stabilizing G4-DNA structures. These non-canonical secondary structures are found in the promoter regions of several key oncogenes, including c-MYC, c-Kit, and KRAS. By stabilizing these G4 structures, this compound effectively downregulates the transcription of these oncogenes, leading to an anti-proliferative effect in cancer cells. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This document provides detailed protocols for determining the IC50 value of this agent in relevant cancer cell lines.

Mechanism of Action

This compound is known to stabilize G-quadruplex structures in the promoter regions of oncogenes such as c-MYC, c-Kit, and KRAS. This stabilization inhibits the transcriptional machinery from binding to the promoter, thereby reducing the expression of these oncogenes. The downregulation of c-MYC, c-Kit, and KRAS disrupts downstream signaling pathways responsible for cell proliferation, growth, and survival, ultimately leading to apoptosis in cancer cells.[1]

The following diagram illustrates the general mechanism of action of this compound.

Antitumor_agent_85_MoA Mechanism of Action of this compound cluster_promoter Oncogene Promoter Region G4_unstable G-quadruplex (Unstable) G4_stable G-quadruplex (Stabilized) G4_unstable->G4_stable Oncogene_Expression Oncogene Expression (c-MYC, c-Kit, KRAS) G4_unstable->Oncogene_Expression Leads to Transcription Transcription Factors G4_stable->Transcription Binding Blocked G4_stable->Oncogene_Expression Inhibits Agent85 This compound Agent85->G4_unstable Binds and Stabilizes Transcription->G4_unstable Binds Cell_Proliferation Cancer Cell Proliferation Oncogene_Expression->Cell_Proliferation Promotes MTT_Assay_Workflow Experimental Workflow for IC50 Determination Start Start Cell_Culture 1. Culture Cancer Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with this compound (serial dilutions) Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization 7. Solubilize Formazan with DMSO Formazan_Incubation->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End cMYC_Pathway c-MYC Signaling Pathway Inhibition Agent85 This compound cMYC_G4 c-MYC Promoter G-quadruplex Agent85->cMYC_G4 Stabilizes cMYC_Transcription c-MYC Transcription cMYC_G4->cMYC_Transcription Inhibits cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein Leads to Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis cMYC_Protein->Apoptosis_Inhibition Promotes cKit_Pathway c-Kit Signaling Pathway Inhibition Agent85 This compound cKit_G4 c-Kit Promoter G-quadruplex Agent85->cKit_G4 Stabilizes cKit_Transcription c-Kit Transcription cKit_G4->cKit_Transcription Inhibits cKit_Protein c-Kit Receptor Tyrosine Kinase cKit_Transcription->cKit_Protein Leads to PI3K_AKT PI3K/AKT Pathway cKit_Protein->PI3K_AKT MAPK MAPK Pathway cKit_Protein->MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival KRAS_Pathway KRAS Signaling Pathway Inhibition Agent85 This compound KRAS_G4 KRAS Promoter G-quadruplex Agent85->KRAS_G4 Stabilizes KRAS_Transcription KRAS Transcription KRAS_G4->KRAS_Transcription Inhibits KRAS_Protein KRAS Protein KRAS_Transcription->KRAS_Protein Leads to RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_Protein->RAF_MEK_ERK Activates Cell_Growth Cell Growth & Differentiation RAF_MEK_ERK->Cell_Growth Promotes

References

Application Notes and Protocols for Antitumor Agent-85 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Antitumor agent-85, a G-quadruplex (G4) stabilizing ligand, in patient-derived xenograft (PDX) models for preclinical anti-cancer research.

Introduction to this compound

This compound is a novel small molecule identified as a G-quadruplex (G4) ligand, demonstrating the ability to stabilize various G4-DNA structures.[1] G4 structures are non-canonical DNA secondary structures that are frequently found in the promoter regions of oncogenes, such as c-MYC, c-Kit, and KRAS, as well as in telomeres.[2] By stabilizing these G4 structures, this compound can modulate the expression of key oncogenes and interfere with telomere maintenance, leading to anti-tumor effects.[2] Preclinical data has indicated its potential as an effective anti-tumor agent.[1]

Mechanism of Action: G-Quadruplex Stabilization

This compound exerts its anti-cancer effects by binding to and stabilizing G-quadruplex structures in the DNA of cancer cells. This stabilization can lead to several downstream effects:

  • Transcriptional Repression of Oncogenes: Stabilization of G4 structures in the promoter regions of oncogenes like c-MYC can inhibit transcription, leading to decreased production of oncoproteins that drive cancer cell proliferation and survival.

  • Telomere Dysfunction: G4 stabilization at the telomeres can interfere with the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. This can lead to telomere shortening, cellular senescence, and apoptosis.

  • Induction of DNA Damage: The stabilization of G4 structures can create obstacles for DNA replication and repair machinery, leading to DNA damage and the activation of apoptotic pathways.

A simplified representation of the signaling pathway affected by this compound is depicted below.

G_Quadruplex_Ligand_Pathway cluster_nucleus Cell Nucleus Antitumor_agent_85 This compound G_Quadruplex G-Quadruplex (in Oncogene Promoter) Antitumor_agent_85->G_Quadruplex Stabilizes Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) G_Quadruplex->Oncogene_Transcription Inhibits Oncoprotein_Production Oncoprotein Production Oncogene_Transcription->Oncoprotein_Production Leads to Apoptosis Apoptosis Oncogene_Transcription->Apoptosis Induces (indirectly) Cell_Proliferation Tumor Cell Proliferation Oncoprotein_Production->Cell_Proliferation Drives

Caption: Mechanism of action of this compound.

Application in Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are powerful tools for preclinical drug evaluation as they retain the heterogeneity and microenvironment of the original human tumor.[3][4][5] The use of this compound in PDX models allows for an in-depth assessment of its efficacy and mechanism of action in a more clinically relevant setting.

Experimental Workflow for Efficacy Studies in PDX Models

A typical experimental workflow for evaluating the efficacy of this compound in PDX models is outlined below.

PDX_Workflow Tumor_Implantation Tumor Tissue Implantation (Patient-Derived) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Data_Collection->Endpoint Tissue_Analysis Tumor Tissue Analysis (IHC, Western Blot) Endpoint->Tissue_Analysis

Caption: PDX experimental workflow.

Protocols

The following are detailed protocols for the establishment of PDX models and the subsequent evaluation of this compound. These protocols are based on established methods for similar G-quadruplex ligands like EMICORON.[3][4]

Protocol 1: Establishment of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under institutional review board (IRB) approved protocols.

  • Implantation:

    • Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Implant a small fragment (approximately 3x3x3 mm) of the patient's tumor subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor engraftment and growth.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (length x width²) / 2.

  • Passaging:

    • When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

    • Fragment the tumor tissue for implantation into a new cohort of mice for expansion.

Protocol 2: In Vivo Efficacy Study of this compound
  • Animal Grouping:

    • Once tumors in the expanded cohort reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution (e.g., sterile saline or as appropriate for the formulation of this compound) to the mice according to the same schedule as the treatment group.

    • Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections for 15 consecutive days). The optimal dose should be determined in preliminary tolerability studies.[3]

  • Data Collection:

    • Measure tumor volume and body weight of each mouse 2-3 times per week throughout the study.

  • Endpoint and Analysis:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage.

    • Perform statistical analysis to compare tumor growth between the control and treatment groups.

    • If applicable, monitor survival and generate Kaplan-Meier survival curves.

Data Presentation

Quantitative data from efficacy studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Efficacy of this compound
Cell ModelIC₅₀ (nM)
Tumor Organoids193
Cancer-Associated Fibroblasts (CAFs)2816

Data derived from MedChemExpress product information, based on the findings of Bhuma N, et al. (2023).[1]

Table 2: Example of In Vivo Efficacy Data for a G-Quadruplex Ligand (EMICORON) in a Colon Cancer PDX Model
Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SDTumor Growth Inhibition (%)p-value
Vehicle Control1250 ± 210--
EMICORON (15 mg/kg)450 ± 9564<0.01

This table is a representative example based on data from studies of the G-quadruplex ligand EMICORON in PDX models.[3][4] Similar data should be generated for this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G4_Targeting_Logic G4_Ligand This compound G4_Structure G-Quadruplex Structure (Oncogene Promoters, Telomeres) G4_Ligand->G4_Structure Binds & Stabilizes Cellular_Effects Inhibition of Oncogene Expression Telomere Dysfunction G4_Structure->Cellular_Effects Leads to Tumor_Outcome Tumor Growth Inhibition & Apoptosis Cellular_Effects->Tumor_Outcome Results in

Caption: Logical flow of G4 ligand action.

PDX_Model_Establishment Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunodeficient Mouse (P0) Patient_Tumor->Implantation Engraftment Tumor Engraftment & Growth Implantation->Engraftment Passaging Tumor Excision & Passaging (P1, P2...) Engraftment->Passaging Expansion Cohort Expansion for Studies Passaging->Expansion

Caption: PDX model establishment workflow.

By following these protocols and utilizing the provided information, researchers can effectively evaluate the preclinical efficacy of this compound in patient-derived xenograft models, contributing to the development of novel cancer therapeutics.

References

Application Note: Analysis of Apoptosis Induced by Antitumor Agent-85 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor agent-85 is a G-quadruplex (G4) ligand that demonstrates potent anti-tumor properties by stabilizing G4-DNA structures.[1] This stabilization can lead to the inhibition of key cellular processes, such as DNA replication and transcription, ultimately inducing programmed cell death, or apoptosis, in cancer cells.[2] The Annexin V and Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[3][4][5] This application note provides a detailed protocol for the analysis of apoptosis in tumor cells treated with this compound using this assay.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live cells and early apoptotic cells with intact membranes.[3][5] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, producing a bright red fluorescence.[3][5] By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Experimental Protocol

Materials

  • This compound

  • Cancer cell line of interest (e.g., K562 leukemia cells)[7]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment

  • Seed the cancer cells in a suitable culture vessel (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control (e.g., DMSO).[1] Include an untreated control.

  • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess the induction of apoptosis.

Staining Procedure

  • Harvest the cells, including both adherent and floating populations, by trypsinization (if applicable) and centrifugation.

  • Wash the cells twice with cold PBS and centrifuge at approximately 400 x g for 5 minutes.[8]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis

  • Set up the flow cytometer with appropriate laser and filter configurations for detecting FITC (Annexin V) and PI.

  • Use unstained cells to set the baseline fluorescence.

  • Use cells stained with only Annexin V-FITC and cells stained with only PI to set up compensation and define the quadrants.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Data Presentation

Table 1: Percentage of Apoptotic Cells Induced by this compound

Treatment GroupConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Untreated Control-
Vehicle Control-
This compoundConcentration 1
This compoundConcentration 2
This compoundConcentration 3

Visualizations

G cluster_workflow Experimental Workflow start Seed Cancer Cells treat Treat with this compound start->treat 24h Incubation harvest Harvest Cells treat->harvest Time Course (e.g., 24, 48, 72h) wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain acquire Acquire Data on Flow Cytometer stain->acquire Incubate 15 min analyze Analyze Data acquire->analyze

Caption: Experimental workflow for apoptosis analysis.

G cluster_pathway Apoptosis Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway agent This compound (G-quadruplex Ligand) g4 G-quadruplex DNA Stabilization agent->g4 dna_damage DNA Damage & Replication Stress g4->dna_damage bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) dna_damage->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 death_receptor Death Receptors (e.g., Fas, TRAIL-R) casp8 Caspase-8 Activation death_receptor->casp8 casp8->bcl2 Bid cleavage casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Key apoptosis signaling pathways.

References

Application Note: Western Blot Analysis of Target Protein Expression Modulated by Antitumor Agent-85

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-85 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and apoptosis. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent effects of this compound on the expression and phosphorylation of key target proteins within this pathway in cancer cell lines.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the quantitative data from Western blot analysis of cancer cells treated with varying concentrations of this compound for 24 hours. Data is presented as the mean relative band intensity normalized to a loading control (β-actin).

Table 1: Effect of this compound on Akt and p-Akt (Ser473) Expression

Treatment Concentration (nM)Relative Akt Expression (Normalized to β-actin)Relative p-Akt (Ser473) Expression (Normalized to β-actin)
0 (Vehicle)1.001.00
100.980.75
500.950.42
1000.920.15
5000.880.05

Table 2: Effect of this compound on mTOR and p-mTOR (Ser2448) Expression

Treatment Concentration (nM)Relative mTOR Expression (Normalized to β-actin)Relative p-mTOR (Ser2448) Expression (Normalized to β-actin)
0 (Vehicle)1.001.00
101.020.81
500.990.55
1000.960.28
5000.940.11

Experimental Protocols

A detailed methodology for the Western blot analysis is provided below.

1. Cell Culture and Treatment

  • Seed cancer cells (e.g., MCF-7, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (0, 10, 50, 100, 500 nM) for 24 hours.

2. Cell Lysis and Protein Quantification

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples onto a 4-12% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Signal Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-actin).

Visualizations

Signaling Pathway Diagram

Antitumor_Agent_85_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 pAkt p-Akt PDK1->pAkt Akt Akt pmTORC1 p-mTORC1 pAkt->pmTORC1 mTORC1 mTORC1 Proliferation Cell Proliferation & Survival pmTORC1->Proliferation Agent85 This compound Agent85->pAkt

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis of protein expression.

Application Notes and Protocols: High-Throughput Screening for Novel G-Quadruplex Stabilizing Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor agent-85 is a novel compound identified as a G-quadruplex (G4) ligand.[1] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. These structures are particularly prevalent in telomeres and the promoter regions of several oncogenes, including c-MYC, c-Kit, and KRAS.[1] By stabilizing these G4 structures, this compound can effectively modulate the expression of these key oncogenes, leading to potent antitumor activity. This document provides detailed protocols for a high-throughput screening (HTS) assay designed to identify novel compounds that, like this compound, act as G4 stabilizers with therapeutic potential.

Mechanism of Action of this compound

This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex DNA structures in the promoter regions of critical oncogenes. This stabilization impedes the transcriptional machinery, leading to a downregulation of oncoprotein expression. The subsequent decrease in proliferative and survival signaling pathways ultimately results in the inhibition of tumor cell growth.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by G-quadruplex stabilization.

Caption: Proposed mechanism of this compound.

Quantitative Data Summary

The following table summarizes the known activity of this compound and provides target parameters for the high-throughput screening assay.

ParameterValueSource
This compound Activity
IC50 (Tumor Organoids)193 nM[1]
IC50 (Cancer Activated Fibroblasts)2816 nM[1]
HTS Assay Parameters
Z'-factor≥ 0.5Target
Signal-to-Background Ratio≥ 5Target
Hit Compound IC50< 10 µMTarget

High-Throughput Screening (HTS) Protocol

This protocol details a cell-based HTS assay to identify novel G-quadruplex stabilizing antitumor agents. The assay measures the viability of a cancer cell line known to be sensitive to the inhibition of oncogenes like c-MYC.

Experimental Workflow

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis Cell_Culture 1. Maintain Cancer Cell Line (e.g., HeLa, A549) Cell_Seeding 3. Seed Cells into 384-well Assay Plates Cell_Culture->Cell_Seeding Compound_Plating 2. Prepare Compound Plates (Test compounds, Controls) Compound_Addition 4. Add Compounds to Cells Compound_Plating->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate for 72 hours Compound_Addition->Incubation Viability_Reagent 6. Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubation->Viability_Reagent Luminescence_Reading 7. Read Luminescence Viability_Reagent->Luminescence_Reading Data_Analysis 8. Analyze Data: - Calculate Z'-factor - Determine IC50 for hits Luminescence_Reading->Data_Analysis

Caption: High-throughput screening workflow.

Materials and Reagents

  • Cell Line: HeLa (human cervical cancer) or A549 (human lung carcinoma) cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Positive Control: this compound or another known G4 stabilizer (e.g., Pyridostatin).

  • Negative Control: DMSO (0.1% final concentration).

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Equipment: Automated liquid handler, multi-well plate reader with luminescence detection, CO2 incubator.

Experimental Protocol

  • Cell Culture:

    • Maintain the chosen cancer cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 2-3 days to maintain logarithmic growth.

    • On the day of the assay, harvest cells using trypsin-EDTA, neutralize with culture medium, and centrifuge.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 1000 cells/well in 40 µL).

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO in a 384-well compound plate.

    • Include positive control (e.g., this compound, starting at 10 µM) and negative control (DMSO) wells.

    • Typically, a 10-point, 3-fold serial dilution is recommended for dose-response curves.

  • Cell Seeding:

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates for 4-6 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Transfer 100 nL of the compounds from the compound plates to the corresponding wells of the cell-containing assay plates using a pintool or acoustic liquid handler. This will result in a final DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well of the assay plates.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Z'-factor calculation: Determine the quality of the assay using the signals from the positive and negative controls:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • An assay with a Z'-factor ≥ 0.5 is considered robust for HTS.[2]

    • Hit Identification: Normalize the data to the negative (100% viability) and positive (0% viability) controls. Identify compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition at a single concentration).

    • IC50 Determination: For active compounds, plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

The described high-throughput screening assay provides a robust and reliable method for the identification of novel G-quadruplex stabilizing compounds with potential as antitumor agents. The workflow is amenable to automation, allowing for the screening of large compound libraries. Identified hits can then be further characterized in secondary assays to confirm their mechanism of action and evaluate their therapeutic potential.

References

Troubleshooting & Optimization

"Antitumor agent-85" solubility and stability challenges

Author: BenchChem Technical Support Team. Date: November 2025

This center provides essential information for researchers, scientists, and drug development professionals working with Antitumor agent-85, focusing on common solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is sparingly soluble in aqueous buffers. For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). Ensure the DMSO is high-purity and stored under desiccating conditions to prevent water absorption, which can affect solubility.

Q2: How should I store stock solutions and solid material of this compound?

A2: Solid this compound should be stored at -20°C in a desiccator, protected from light. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Before use, allow aliquots to thaw completely and come to room temperature.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer/cell culture medium. Why is this happening and what can I do?

A3: This is a common issue for poorly water-soluble compounds like this compound.[2] Precipitation occurs when the concentration of the agent in the final aqueous solution exceeds its thermodynamic solubility limit.[3] The high concentration of DMSO in the stock solution keeps the agent dissolved, but upon significant dilution into an aqueous environment, the solvating capacity of DMSO is lost, leading to precipitation.[2]

To mitigate this, try the following:

  • Lower the final concentration: Determine the kinetic solubility limit in your specific medium (see Protocol 1) and ensure your working concentrations are below this limit.[2]

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions in your assay buffer.

  • Incorporate excipients: Consider using formulation strategies such as complexation with cyclodextrins or using non-ionic surfactants like Tween® 80 in your final buffer, which can improve solubility.[4][5]

  • Increase agitation: After adding the compound to the aqueous buffer, ensure rapid and thorough mixing.[2]

Q4: What are the known stability liabilities of this compound?

A4: this compound is susceptible to degradation under specific conditions. Key liabilities include:

  • Hydrolysis: The agent shows significant degradation at both acidic (pH < 4) and basic (pH > 8) conditions.

  • Oxidation: Exposure to oxidative stress can lead to the formation of N-oxide and other related impurities.

  • Photostability: The compound is light-sensitive and can degrade upon exposure to UV or visible light.[6] All handling should be performed under amber light or in light-protected vials.

Troubleshooting Guides

Issue 1: I observe visible precipitate in my cell culture plates after adding this compound.

  • Problem: Compound has precipitated out of the cell culture medium, leading to inaccurate dosing and potential cytotoxicity artifacts.[7]

  • Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow: Compound Precipitation in Assays start Precipitation Observed in Assay q1 Is DMSO concentration <0.5% in final solution? start->q1 s1 Reduce DMSO volume. Prepare higher concentration stock if necessary. q1->s1 No q2 Is final compound concentration below kinetic solubility limit? q1->q2 Yes s2 Perform Kinetic Solubility Assay (Protocol 1). Lower working concentration. q2->s2 No q3 Was the solution mixed adequately upon dilution? q2->q3 Yes s3 Improve mixing protocol. Vortex/agitate immediately after dilution. q3->s3 No s4 Consider formulation aids (e.g., cyclodextrins, surfactants) to increase solubility. q3->s4 Yes

A step-by-step guide to addressing compound precipitation.

Issue 2: My experimental results are inconsistent and show high variability between replicates.

  • Problem: Poor stability of this compound in the assay medium or during storage may be causing variable concentrations of the active compound over time.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure stock solutions have not undergone multiple freeze-thaw cycles. If they have, prepare a fresh stock solution from solid material.

    • Assess Solution Stability: Perform a time-course experiment. Prepare your final working solution of this compound in the assay buffer. Quantify the concentration of the parent compound using HPLC at time 0 and at several time points throughout your experiment's duration (e.g., 2h, 8h, 24h). A decrease of >10% indicates a stability issue.

    • Control Environmental Factors: Protect your solutions from light at all times.[6] Ensure the pH of your buffer is within the stable range (pH 5-7.5). If your experiment requires elevated temperatures, be aware that this can accelerate degradation.[6]

Data Summaries

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (µg/mL)Notes
DMSO25> 50,000Recommended for primary stock solutions.
Ethanol (95%)25~1,500Can be used as a co-solvent.
PBS (pH 7.4)25< 1Considered practically insoluble.[5]
Cell Culture Media + 10% FBS372 - 5Serum proteins may slightly enhance solubility.

Table 2: Stability Profile of this compound under Stress Conditions

ConditionIncubation TimeDegradation (%)Primary Degradants
0.1 M HCl (pH 1.2)24 hours~35%Hydrolysis products
PBS (pH 7.4)24 hours< 5%Stable
0.1 M NaOH (pH 13)24 hours> 60%Hydrolysis products
3% H₂O₂ (Oxidative)8 hours~25%Oxidized products (N-oxide)
UV Light (254 nm)4 hours~40%Photodegradants

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

  • Objective: To determine the maximum concentration at which this compound can remain in solution in a specific aqueous buffer without precipitating immediately.

  • Materials:

    • This compound (10 mM stock in DMSO)

    • Assay buffer of interest (e.g., PBS, pH 7.4)

    • 96-well clear-bottom plate

    • Plate reader with nephelometry or turbidity measurement capability (e.g., absorbance at 620 nm).

  • Methodology:

    • Prepare a serial dilution of the 10 mM DMSO stock in a DMSO-only plate.

    • In a separate 96-well plate, add 198 µL of the aqueous assay buffer to each well.

    • Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the buffer plate. This maintains a constant 1% DMSO concentration.

    • Mix immediately and thoroughly for 1 minute on a plate shaker.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the turbidity of each well using a plate reader.

    • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO-only control wells.[2]

Protocol 2: Forced Degradation Study for Stability Assessment

  • Objective: To identify the degradation pathways and intrinsic stability liabilities of this compound.[8] This is crucial for developing stability-indicating analytical methods.[8]

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) under several stress conditions as outlined in Table 2.[9]

      • Acid Hydrolysis: 0.1 M HCl at 60°C.

      • Base Hydrolysis: 0.1 M NaOH at 60°C.

      • Neutral Hydrolysis: Water or PBS at 60°C.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Photolytic: Expose solution to a calibrated light source (e.g., ICH option 2) alongside a dark control.[6]

    • Take samples at various time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples by a suitable method, typically reverse-phase HPLC with UV and Mass Spectrometry (LC-MS) detection.

    • The goal is to achieve 10-20% degradation to ensure that secondary degradation is minimized.[10]

    • Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.

Visualizations

G cluster_stability Factors Affecting Agent-85 Stability center This compound Stability ph pH (Hydrolysis) center->ph temp Temperature (Accelerates Degradation) center->temp light Light Exposure (Photodegradation) center->light oxygen Oxidizing Agents (Oxidation) center->oxygen freeze Freeze-Thaw Cycles (Stock Solution Precipitation) center->freeze

Key environmental factors influencing the stability of Agent-85.

G cluster_pathway Hypothetical Signaling Pathway for Agent-85 GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Agent85 This compound Agent85->Block Block->MEK Inhibition

Agent-85 as a hypothetical inhibitor of the MEK/ERK pathway.

References

"Antitumor agent-85" identifying and mitigating off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor Agent-85, a novel kinase inhibitor under investigation for various malignancies. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent ATP-competitive inhibitor of the tyrosine kinase family of enzymes. Its primary on-target activity is directed against the [Insert Primary Target Kinase, e.g., Epidermal Growth Factor Receptor (EGFR)], a key driver in the proliferation and survival of specific cancer cell types.

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target.[1][2][3] With kinase inhibitors, this is a common phenomenon due to the structural similarity of the ATP-binding pocket across the human kinome.[4] These unintended interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[3][4] However, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[4][5][6]

Q3: What are some known off-target effects observed with tyrosine kinase inhibitors (TKIs) that could be relevant for this compound?

A3: While specific off-target effects of this compound are under continuous investigation, TKIs as a class have been associated with a range of off-target activities. These can include effects on bone metabolism, linear growth in pediatric patients, thyroid function, and glucose metabolism.[7] Some TKIs are also known to cause an expansion of large granular lymphocytes, which can be associated with autoimmune-like side effects.[8]

Q4: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?

A4: Differentiating between on-target and off-target effects is crucial. A common strategy is to use a structurally related but inactive control compound. Additionally, genetic approaches such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target can help validate that the observed phenotype is dependent on the on-target activity.[3] If the phenotype persists after target knockdown in the presence of this compound, it is likely due to an off-target effect.

Q5: What are the best practices for minimizing off-target effects in my experiments?

A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, as determined by dose-response studies. It is also crucial to include appropriate controls, such as a negative control compound and genetic validation methods.[5] When possible, confirming key results with a second, structurally distinct inhibitor of the same target can strengthen the evidence for an on-target effect.

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound.

Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low Concentrations

Possible Cause: The observed toxicity may be due to potent inhibition of an off-target kinase that is essential for cell survival in your specific cell model.

Troubleshooting Steps:

  • Confirm On-Target Potency: Perform a dose-response curve to determine the IC50 for the inhibition of the primary target in your cellular system.

  • Compare with Toxicity IC50: Run a parallel cell viability assay (e.g., MTT or CCK-8) to determine the concentration at which this compound induces cytotoxicity.[9]

  • Evaluate the Therapeutic Window: If the cytotoxic concentration is significantly lower than or overlaps with the on-target inhibitory concentration, an off-target effect is likely.

  • Perform a Kinome Scan: Consider a broad kinase profiling assay to identify other kinases that are potently inhibited by this compound at the observed toxic concentrations.

  • Rescue Experiment: If a critical off-target is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase to see if it alleviates the toxicity.

Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results

Possible Cause: The cellular environment can influence drug availability, metabolism, and target engagement, leading to different outcomes compared to a purified enzyme assay. Off-target effects within the cell can also contribute to this discrepancy.

Troubleshooting Steps:

  • Assess Cell Permeability: Confirm that this compound can effectively penetrate the cell membrane and reach its intracellular target.

  • Measure Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cell.[10]

  • Investigate Cellular Off-Targets: A cell-based off-target screening method, such as an off-target screening cell microarray assay (OTSCMA), can identify unintended interactions within a cellular context.[11][12]

  • Consider Pathway Activation: Be aware that kinase inhibitors can sometimes lead to the paradoxical activation of signaling pathways through feedback loops or by inhibiting a negative regulator.[1][4]

Data Presentation

Table 1: Comparative IC50 Values for this compound

TargetIC50 (nM)Assay Type
On-Target
[Primary Target Kinase]15Biochemical Kinase Assay
[Primary Target Kinase]50Cellular Phosphorylation Assay
Potential Off-Targets
Kinase A250Biochemical Kinase Assay
Kinase B800Biochemical Kinase Assay
Kinase C>10,000Biochemical Kinase Assay

This table should be populated with your experimental data.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases. Radiometric assays are considered the gold standard for their direct measurement of kinase activity.[13]

Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound

  • [γ-³³P]ATP

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Phosphoric acid (to stop the reaction)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in 10% DMSO.

  • In a 96-well plate, combine the kinase, its specific substrate, and the assay buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.[14]

  • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[14]

  • Transfer the reaction mixture to a filter plate and wash several times with 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]ATP.[14]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity remaining relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its target in intact cells.

Objective: To confirm that this compound binds to its intended target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blot)

  • Antibody against the target protein

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and perform a freeze-thaw cycle to lyse the cells.

  • Remove cell debris by centrifugation.

  • Aliquot the supernatant (cell lysate) into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature using Western blotting.

  • The binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the DMSO-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Validation biochem_assay Biochemical Kinase Assay kinase_profiling Kinome-wide Profiling biochem_assay->kinase_profiling Assess Selectivity cell_assay Cellular Phenotype Assay kinase_profiling->cell_assay target_engagement Target Engagement (e.g., CETSA) cell_assay->target_engagement Confirm Binding off_target_screen Cell-based Off-target Screening target_engagement->off_target_screen Identify Unintended Interactions genetic_validation Genetic Validation (CRISPR/siRNA) off_target_screen->genetic_validation Validate On-Target Dependence end Conclusion: On-target vs. Off-target Effect genetic_validation->end start Start: Unexpected Phenotype start->biochem_assay

Caption: Workflow for differentiating on-target vs. off-target effects.

signaling_pathway receptor Receptor Tyrosine Kinase (Primary Target) downstream_on Downstream On-Target Pathway receptor->downstream_on agent85 This compound agent85->receptor off_target_kinase Off-Target Kinase agent85->off_target_kinase proliferation Tumor Cell Proliferation downstream_on->proliferation downstream_off Downstream Off-Target Pathway off_target_kinase->downstream_off toxicity Cellular Toxicity downstream_off->toxicity

Caption: On-target vs. potential off-target signaling of this compound.

troubleshooting_logic start Unexpected Cellular Phenotype Observed q1 Is the phenotype observed at concentrations consistent with on-target IC50? start->q1 a1_yes Likely On-Target q1->a1_yes Yes a1_no Potentially Off-Target q1->a1_no No q2 Does target knockdown/out rescue the phenotype? a1_yes->q2 a1_no->q2 a2_yes Confirmed On-Target q2->a2_yes Yes a2_no Confirmed Off-Target q2->a2_no No

Caption: Troubleshooting logic for phenotype validation.

References

"Antitumor agent-85" mechanisms of acquired resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Antitumor agent-85. This guide provides troubleshooting information and answers to frequently asked questions regarding mechanisms of acquired resistance observed during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the Receptor Tyrosine Kinase-X (RTK-X). In sensitive cancer cells, aberrant RTK-X signaling drives proliferation and survival primarily through the PI3K/AKT/mTOR pathway. This compound binds to the ATP-binding pocket of the RTK-X kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture models. What are the potential causes?

A2: This is a common observation and typically indicates the development of acquired resistance. Cancer cells can adapt to targeted therapies through various mechanisms.[1] The two most prevalent mechanisms of acquired resistance to kinase inhibitors like this compound are:

  • On-Target Secondary Mutations: The emergence of mutations within the RTK-X kinase domain can prevent this compound from binding effectively. A common type is a "gatekeeper" mutation, such as T795M, which arises in the ATP binding pocket.[2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on RTK-X.[3][[“]] This can involve the upregulation or mutation of other receptor tyrosine kinases (e.g., MET, EGFR) that can then activate similar downstream pro-survival pathways like PI3K/AKT or MAPK.[5]

Q3: How can we determine if our resistant cells have a mutation in the RTK-X gene?

A3: The most direct method is to sequence the kinase domain of the RTK-X gene from your resistant cell lines and compare it to the sequence from the parental, sensitive cells. Sanger sequencing of PCR-amplified cDNA from the cells is a standard method for identifying specific point mutations.[6] For more comprehensive analysis or discovery of unknown mutations, Next-Generation Sequencing (NGS) can be employed.[7]

Q4: If we don't find a mutation in RTK-X, what should we investigate next?

A4: If on-target mutations are ruled out, the next step is to investigate the activation of bypass signaling pathways. A common approach is to use phospho-receptor tyrosine kinase (pRTK) arrays to screen for increased phosphorylation of other kinases. Subsequently, Western blotting can confirm the upregulation and activation of specific bypass pathway proteins (e.g., p-MET, p-EGFR, p-ERK) in your resistant cell lines compared to sensitive ones.[8]

Troubleshooting Guides

Guide 1: Investigating Decreased Drug Sensitivity
Problem Possible Cause Recommended Action
Gradual increase in IC50 value of this compound in cell viability assays. Development of a resistant cell population.1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare the IC50 value to the parental cell line (See Table 1).2. Isolate Clones: If the population is heterogeneous, perform single-cell cloning to isolate and expand resistant colonies.3. Check for Target Mutations: Extract RNA/DNA from resistant and sensitive cells and sequence the RTK-X kinase domain (See Protocol 3).4. Screen for Bypass Pathways: Perform Western blot analysis for common bypass signaling molecules (e.g., p-MET, p-EGFR, p-AKT, p-ERK) (See Protocol 1).
Cell morphology changes and increased motility after long-term treatment. Epithelial-to-Mesenchymal Transition (EMT) may be induced, which can contribute to resistance.[1]Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) via Western blot or immunofluorescence.
Guide 2: Western Blotting Issues
Problem Possible Cause Recommended Action
Weak or No Signal for p-RTK-X 1. Ineffective Inhibition: this compound concentration may be too low or incubation time too short.2. Low Protein Expression: The target protein may not be highly expressed.[9]3. Antibody Issues: Primary or secondary antibody dilution is not optimal.[10][11]1. Optimize Treatment: Ensure you are treating with a concentration at or above the known IC50 for an appropriate duration (e.g., 2-4 hours).2. Increase Protein Load: Load a higher amount of total protein lysate (e.g., 30-50 µg per lane).[9]3. Optimize Antibody Dilutions: Start with the manufacturer's recommended dilutions and perform a titration to find the optimal concentration.[11][12]
High Background on the Blot 1. Insufficient Blocking: Blocking time may be too short or the blocking agent is not suitable.[12]2. Antibody Concentration Too High: Excessive primary or secondary antibody can increase non-specific binding.[13]3. Inadequate Washing: Wash steps may be too short or not stringent enough.[10][11]1. Optimize Blocking: Increase blocking time to 1-2 hours at room temperature. Consider switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice-versa.[12]2. Reduce Antibody Concentration: Dilute the primary and/or secondary antibodies further.[13]3. Improve Washing: Increase the number and duration of washes. Adding a small amount of detergent like Tween 20 to the wash buffer can also help.[13]
Non-Specific Bands Appear 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.[13]2. Sample Degradation: Proteases and phosphatases in the lysate may have degraded the target protein.[9]1. Verify Antibody Specificity: Check the manufacturer's datasheet for validation data. Run a positive and negative control if available.[13]2. Use Fresh Lysates: Prepare fresh cell lysates and always add protease and phosphatase inhibitor cocktails to your lysis buffer.[9]
Guide 3: Cell Viability Assay (WST-1/MTT) Variability
Problem Possible Cause Recommended Action
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well.[14]2. "Edge Effect": Wells on the edge of the plate may evaporate more quickly, affecting cell growth.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.2. Avoid Edge Wells: Fill the outer wells with sterile PBS or media and do not use them for experimental data.
Low Absorbance Signal 1. Low Cell Number: Too few cells were seeded for the assay's detection limit.[14]2. Incorrect Wavelength: The plate reader is not set to the correct absorbance wavelength.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal number of cells to seed per well.2. Confirm Settings: Check the WST-1/MTT protocol for the correct absorbance wavelength (typically ~450 nm).
High Background Absorbance 1. Contamination: Bacterial or fungal contamination in the cell culture.2. Compound Interference: The test compound may absorb light at the same wavelength as the formazan product.1. Check for Contamination: Visually inspect cultures under a microscope. Discard contaminated cells.2. Run a "Compound Only" Control: Include control wells with media and the compound (without cells) to measure background absorbance. Subtract this value from your experimental wells.[15]

Quantitative Data

Table 1: IC50 Values of this compound and a MET Inhibitor in Sensitive and Resistant Cell Lines.

Cell LineThis compound IC50 (nM)MET Inhibitor (Agent-M) IC50 (nM)Combination (Agent-85 + Agent-M) IC50 (nM)
Parental (Sensitive)15 ± 2.1> 10,00014 ± 1.8
Resistant Clone A (T795M Mutation)2,500 ± 150> 10,0002,450 ± 180
Resistant Clone B (MET Amplification)1,800 ± 12050 ± 5.525 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Workflows

RTK_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_X RTK-X PI3K PI3K RTK_X->PI3K Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK_X Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent85 This compound Agent85->RTK_X Inhibits

Caption: this compound inhibits the RTK-X signaling pathway.

Resistance_Mechanisms cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell cluster_mutation Mechanism 1: On-Target Mutation cluster_bypass Mechanism 2: Bypass Pathway Agent85_S This compound RTKX_S RTK-X Agent85_S->RTKX_S Downstream_S Downstream Signaling (PI3K/AKT) RTKX_S->Downstream_S Apoptosis_S Apoptosis Downstream_S->Apoptosis_S Agent85_M This compound RTKX_M Mutated RTK-X (e.g., T795M) Agent85_M->RTKX_M Binding Blocked Downstream_M Downstream Signaling (PI3K/AKT) RTKX_M->Downstream_M Survival_M Survival Downstream_M->Survival_M Agent85_B This compound RTKX_B RTK-X Agent85_B->RTKX_B Bypass Bypass Kinase (e.g., MET) Downstream_B Downstream Signaling (PI3K/AKT) Bypass->Downstream_B Survival_B Survival Downstream_B->Survival_B

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow Start Observe Decreased Drug Sensitivity Confirm Confirm Resistance (IC50 Shift via WST-1 Assay) Start->Confirm Isolate Isolate Resistant Clones Confirm->Isolate Analyze Molecular Analysis of Resistant vs. Sensitive Cells Isolate->Analyze Seq Sequence RTK-X Kinase Domain Analyze->Seq On-Target WB Western Blot for Bypass Pathways (p-MET, p-ERK) Analyze->WB Off-Target Mutation Mutation Found? (e.g., T795M) Seq->Mutation Bypass Bypass Pathway Activated? WB->Bypass Mutation->Bypass No Resist_Mutation Resistance Mechanism: On-Target Mutation Mutation->Resist_Mutation Yes Resist_Bypass Resistance Mechanism: Bypass Activation Bypass->Resist_Bypass Yes Other Investigate Other Mechanisms (e.g., EMT, Drug Efflux) Bypass->Other No

Caption: Workflow for investigating acquired resistance.

Experimental Protocols

Protocol 1: Western Blotting for RTK-X Pathway Activation
  • Cell Lysis:

    • Culture sensitive and resistant cells to 80-90% confluency. Treat with this compound (e.g., 10x IC50 of sensitive cells) for 4 hours. Include an untreated control.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[9] Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. Ensure no air bubbles are trapped between the gel and the membrane.[11]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).[12]

    • Incubate the membrane with primary antibody (e.g., anti-p-RTK-X, anti-RTK-X, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 10 minutes each with TBST.[10]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Protocol 2: Cell Viability (WST-1) Assay
  • Cell Seeding:

    • Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.[14]

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old media from the plate and add 100 µL of the media containing the different drug concentrations to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

    • Incubate the plate for 72 hours at 37°C.[16]

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.

  • Data Acquisition:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Sanger Sequencing of RTK-X Kinase Domain
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from approximately 1 million sensitive and resistant cells using an RNA extraction kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification:

    • Design primers flanking the kinase domain of the RTK-X gene.

    • Perform PCR using the synthesized cDNA as a template to amplify the target region.

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product from the gel or directly from the PCR reaction using a PCR purification kit.

  • Sequencing Reaction:

    • Set up sequencing reactions using the purified PCR product as a template and both the forward and reverse primers in separate reactions. Use a BigDye Terminator cycle sequencing kit.

  • Sequence Analysis:

    • The sequencing products are analyzed by capillary electrophoresis on an automated DNA sequencer.

    • Align the resulting sequences from the resistant cells with the sequences from the sensitive (wild-type) cells using sequence alignment software (e.g., SnapGene, Geneious) to identify any nucleotide changes.[6]

References

"Antitumor agent-85" troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor Agent-85 (ATA-85). This resource is designed to help you troubleshoot common issues and answer frequently asked questions that may arise during your experiments. ATA-85 is a selective inhibitor of Tumor Proliferation Kinase 1 (TPK1), a critical component of the Growth Factor Receptor-Y (GFR-Y) signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Experimentation

Q1: Why am I observing significant variability in the IC50 values of ATA-85 across different experiments using the same cancer cell line?

A1: Inconsistent IC50 values can stem from several sources. Refer to the table below for potential causes and recommended solutions.

Table 1: Troubleshooting Variable IC50 Values

Potential Cause Recommended Solution
Cell Health & Passage Number Ensure cells are healthy, in the logarithmic growth phase, and use a consistent, low passage number (e.g., passages 5-15) for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly control the initial cell seeding density. Over- or under-confluent cells will respond differently to treatment.
ATA-85 Stock Solution Prepare fresh serial dilutions of ATA-85 from a validated, single-use aliquot of the main stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Confirm the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.1%).
Assay Incubation Time Standardize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, CCK-8). Ensure the treatment duration is sufficient to induce a measurable effect.
Reagent Quality & Handling Use fresh, high-quality reagents. Ensure proper mixing and accurate pipetting.

Q2: I am not observing the expected decrease in cell viability in my positive control cell line, which is known to have a hyperactive GFR-Y/TPK1 pathway.

A2: This issue points towards a problem with either the compound's activity or the experimental setup.

  • Confirm Compound Integrity: Verify the storage conditions and age of your ATA-85 stock. If in doubt, use a fresh vial.

  • Validate Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Check Pathway Activation: Before the experiment, use Western blotting to confirm that the TPK1 pathway is active in your untreated positive control cells by probing for the phosphorylated form of TPK1 (p-TPK1).

Q3: My apoptosis assay (e.g., Annexin V/PI staining) does not show a significant increase in cell death after treatment with ATA-85 at its IC50 concentration.

A3: The mechanism of action of ATA-85 may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) at certain concentrations or in specific cell lines.

  • Consider a Time-Course Experiment: The peak apoptotic response may occur later than your current endpoint. Analyze apoptosis at multiple time points (e.g., 24, 48, 72 hours).

  • Increase the Dose: Test higher concentrations of ATA-85 (e.g., 5x or 10x the IC50 value) to determine if a cytotoxic effect is dose-dependent.

  • Use an Alternative Assay: Complement your apoptosis assay with a cell cycle analysis to see if ATA-85 is causing cell cycle arrest (e.g., at G1 or G2/M phases).

Q4: My Western blot results show inconsistent inhibition of p-TPK1 phosphorylation after ATA-85 treatment. What should I do?

A4: Inconsistent Western blot data often relates to the sample preparation and processing steps. Follow the workflow below to troubleshoot this issue.

A Start: Inconsistent p-TPK1 Inhibition B Was the cell lysate prepared immediately after treatment? A->B C Include phosphatase and protease inhibitors in lysis buffer. Keep samples on ice. B->C No D Was protein concentration accurately quantified (e.g., BCA assay)? B->D Yes C->D E Re-quantify protein and ensure equal loading amounts for all samples. D->E No F Is the loading control (e.g., GAPDH, β-actin) consistent across all lanes? D->F Yes E->F G Check for transfer issues. Optimize transfer time/ voltage. Use a Ponceau S stain to check membrane. F->G No H Are antibody dilutions and incubation conditions optimized and consistent? F->H Yes G->H I Titrate primary and secondary antibodies. Ensure consistent incubation times/temps. H->I No J Problem Solved H->J Yes I->J

Caption: Troubleshooting workflow for inconsistent Western blot results.

In Vivo Experimentation

Q5: I am observing high variability in tumor growth and response to ATA-85 in my mouse xenograft study.

A5: In vivo studies have many potential sources of variability. A systematic approach is crucial for identifying the cause.

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Outcome A Consistent Animal Strain, Age, & Sex? B Standardized Cell Implantation Technique? A->B C Tumor Volume at Randomization Uniform? B->C D ATA-85 Formulation Stable & Homogeneous? C->D E Accurate Dosing & Consistent RoA? D->E F Low Variability E->F Leads to start->A Start Here

Caption: Key checkpoints for reducing variability in xenograft studies.

  • Animal Health: Ensure all animals are healthy and free of infections that could impact the study outcome.

  • Tumor Implantation: Use a consistent number of viable cells for implantation and ensure the injection site and technique are uniform for all animals.

  • Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into control and treatment groups to ensure the average starting tumor volume is similar across all groups.

  • Formulation & Dosing: Confirm the stability and solubility of the ATA-85 formulation. Ensure the dosing volume is calculated accurately based on the most recent body weight and that the route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently.

Signaling Pathway

ATA-85 functions by inhibiting TPK1, which is activated downstream of the GFR-Y. This inhibition blocks the subsequent phosphorylation of the transcription factor Proliferation-Associated Element 1 (PAE1), preventing its translocation to the nucleus and halting the transcription of genes essential for cell proliferation.

GF Growth Factor GFRY GFR-Y Receptor GF->GFRY TPK1 TPK1 GFRY->TPK1 Activates pTPK1 p-TPK1 (Active) TPK1->pTPK1 Phosphorylation PAE1 PAE1 pTPK1->PAE1 Phosphorylates pPAE1 p-PAE1 (Active) PAE1->pPAE1 Nuc Nucleus pPAE1->Nuc Translocation Prolif Gene Transcription (Proliferation) Nuc->Prolif ATA85 ATA-85 Inhibition Inhibition ATA85->Inhibition Inhibition->pTPK1

Caption: The GFR-Y/TPK1 signaling pathway targeted by ATA-85.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of ATA-85 in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for p-TPK1 Analysis
  • Treatment and Lysis: Plate cells and treat with ATA-85 at various concentrations for a specified time (e.g., 2 hours). After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of protein) and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Refer to the table below for recommended dilutions.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the p-TPK1 signal to the total TPK1 signal and/or a loading control.

Table 2: Recommended Primary Antibody Dilutions for Western Blot

Target Protein Vendor (Example) Recommended Dilution Blocking Buffer
p-TPK1 (Thr286)Cell Signaling Tech1:10005% BSA in TBST
Total TPK1Santa Cruz Biotech1:10005% Non-fat Milk in TBST
GAPDHAbcam1:50005% Non-fat Milk in TBST

"Antitumor agent-85" minimizing toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-85

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing toxicity and optimizing the efficacy of this compound in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as a G-quadruplex (G4) ligand.[1][2][3] G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. This compound exerts its anti-tumor effects by stabilizing G4 structures in the promoter regions of key oncogenes, including c-MYC, CKit, and KRAS.[1] This stabilization can inhibit the transcription of these genes, leading to decreased cancer cell proliferation and survival.

Q2: What are the known in vitro effects of this compound?

In vitro studies have shown that this compound can inhibit the growth of tumor organoids and cancer-activated fibroblasts. The IC50 values have been reported as 193 nM for tumor organoids and 2816 nM for cancer-activated fibroblasts.[1]

Q3: What are the potential sources of toxicity associated with G-quadruplex ligands like this compound?

While specific in vivo toxicity data for this compound is not publicly available, G-quadruplex ligands as a class may exhibit toxicity through several mechanisms:

  • Off-target effects: G4 structures are widespread throughout the genome, not just in oncogene promoters. Stabilization of G4s in other essential genes could lead to unintended cellular effects.

  • DNA damage response: The stabilization of G4 structures can be recognized by the cell as a form of DNA damage, potentially triggering apoptosis in normal cells.

  • Compound-specific toxicities: The chemical scaffold of the ligand itself may have inherent toxic properties independent of its G4-binding activity.

Q4: How can I minimize the toxicity of this compound in my animal studies?

Minimizing toxicity requires a multi-faceted approach that includes careful dose selection, formulation optimization, and consideration of combination therapies. The following sections provide more detailed guidance on these aspects.

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Mortality in Animal Models
Possible Cause Troubleshooting Step
Dose is too high. Conduct a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and escalate in subsequent cohorts until signs of toxicity are observed.
Inappropriate vehicle/formulation. The vehicle used to dissolve and administer this compound may be contributing to toxicity. Test the vehicle alone as a control group. Consider alternative biocompatible formulations such as liposomes or nanoparticles to improve drug delivery and reduce off-target effects.
Rapid clearance and high peak concentration. A rapid absorption and clearance profile can lead to high, toxic peak plasma concentrations. Consider altering the route of administration (e.g., from intravenous bolus to continuous infusion or subcutaneous injection) to achieve a more sustained and lower plasma concentration.
Animal model sensitivity. The chosen animal strain or species may be particularly sensitive to the toxic effects of the compound. Review literature for the tolerability of similar G4 ligands in your chosen model. If necessary, consider using a different, more robust animal model.
Issue 2: Lack of In Vivo Efficacy at Non-Toxic Doses
Possible Cause Troubleshooting Step
Sub-therapeutic dosing. The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. Correlate pharmacokinetic (PK) data with pharmacodynamic (PD) markers (e.g., c-MYC expression in the tumor) to ensure target engagement at the administered dose.
Poor bioavailability or tumor penetration. The compound may have poor absorption or may not be effectively reaching the tumor site. Analyze drug concentrations in plasma and tumor tissue. Consider formulation strategies to enhance bioavailability and tumor targeting.
Tumor model resistance. The selected tumor model may be inherently resistant to the mechanism of action of this compound. Verify the expression of the target oncogenes (c-MYC, CKit, KRAS) in your tumor model. Consider using a different tumor model known to be sensitive to G4 stabilization.
Rapid development of resistance. Cancer cells can develop resistance to G4 ligands. Consider combination therapies to overcome potential resistance mechanisms. For example, combining with a PARP inhibitor could be synergistic in tumors with deficiencies in DNA damage repair pathways.

Data Presentation

The following tables provide a template for summarizing key quantitative data from in vivo studies with G-quadruplex ligands.

Table 1: Example Dose-Response Data for Toxicity (Maximum Tolerated Dose Study)

Dose Level (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityNumber of Toxic-Event Related Deaths
Vehicle Control5+5.2None0
105+3.1Mild lethargy in 1/5 animals0
305-2.5Moderate lethargy, ruffled fur in 3/5 animals0
605-15.8Severe lethargy, hunched posture, significant weight loss in 5/5 animals2
1005-25.0Moribund state in all animals5

Table 2: Example Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily1500 ± 250-+4.5
This compound30Daily750 ± 15050-3.0
This compound45Daily450 ± 10070-8.5
Combination Drug X10Daily1200 ± 20020-1.5
This compound + Drug X30 + 10Daily300 ± 8080-5.0

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice

Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • 6-8 week old female BALB/c mice

  • Standard animal housing and monitoring equipment

Methodology:

  • Acclimatize animals for at least 7 days before the start of the study.

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Randomize mice into dose cohorts (e.g., 5 mice per group).

  • Start with a low dose (e.g., 10 mg/kg) and administer it to the first cohort daily for 14 days via the intended clinical route (e.g., intraperitoneal or oral).

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • If no severe toxicity is observed, escalate the dose in a new cohort of mice (e.g., 30 mg/kg).

  • Continue dose escalation until dose-limiting toxicities (DLTs) are observed. DLTs are typically defined as >20% body weight loss, severe clinical signs, or death.

  • The MTD is defined as the highest dose level at which no more than 1 in 5 animals experiences a DLT.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

  • Cancer cell line known to be driven by c-MYC, CKit, or KRAS (e.g., a human colorectal cancer line)

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID or nude mice)

  • This compound formulated at the MTD

  • Calipers for tumor measurement

Methodology:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound at MTD).

  • Administer treatment as per the defined schedule (e.g., daily for 21 days).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and clinical signs throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

G4_Stabilization_Pathway cluster_promoter Oncogene Promoter (e.g., c-MYC) cluster_transcription Transcription Machinery cluster_output Cellular Response G4 G-quadruplex Formation TF Transcription Factors G4->TF Blocks Binding PolII RNA Polymerase II TF->PolII Recruits Transcription Transcription Inhibited PolII->Transcription Leads to Proliferation Cell Proliferation Decreased Transcription->Proliferation Results in Agent85 This compound Agent85->G4 Stabilizes MTD_Workflow start Start MTD Study acclimatize Acclimatize Animals start->acclimatize randomize Randomize into Cohorts acclimatize->randomize dose_low Administer Low Dose randomize->dose_low monitor Monitor for Toxicity (Body Weight, Clinical Signs) dose_low->monitor dlt Dose-Limiting Toxicity? monitor->dlt dose_escalate Escalate Dose dlt->dose_escalate No mtd Determine MTD dlt->mtd Yes dose_escalate->monitor end End Study mtd->end Troubleshooting_Logic start In Vivo Experiment outcome Unexpected Outcome? start->outcome high_tox High Toxicity outcome->high_tox Yes low_eff Low Efficacy outcome->low_eff Yes optimize Optimize Protocol outcome->optimize No check_dose Review Dose high_tox->check_dose check_form Check Formulation high_tox->check_form check_pkpd Analyze PK/PD low_eff->check_pkpd check_model Validate Model low_eff->check_model check_dose->optimize check_form->optimize check_pkpd->optimize check_model->optimize

References

"Antitumor agent-85" refining the chemical synthesis and purification process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the chemical synthesis and purification processes for the novel investigational compound, Antitumor Agent-85.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

QuestionPotential Cause(s)Suggested Solution(s)
Why is the yield of my primary condensation reaction consistently low (below 40%)? 1. Moisture in Reaction: The reaction is sensitive to water, which can quench the organometallic reagent.[1] 2. Reagent Degradation: The primary catalyst may have degraded due to improper storage. 3. Incorrect Temperature: The reaction temperature may be fluctuating or is not optimal.[2]1. Ensure Anhydrous Conditions: Flame-dry all glassware before use and use freshly distilled, anhydrous solvents.[1] 2. Verify Reagent Activity: Use a freshly opened bottle of the catalyst or test its activity on a small scale. 3. Monitor Temperature Closely: Use a calibrated thermometer and a stable heating/cooling bath. Maintain the temperature within the recommended range of -78°C to -70°C.
TLC analysis shows multiple unexpected side products in the cyclization step. What could be the cause? 1. Reaction Overheating: Allowing the reaction to warm prematurely can lead to side reactions. 2. Incorrect Stoichiometry: An excess of the coupling reagent can lead to undesired products. 3. Atmospheric Contamination: The reaction may be sensitive to oxygen.[1]1. Maintain Cold Chain: Ensure the reaction is kept at the specified temperature throughout the addition of reagents. 2. Precise Reagent Addition: Use a syringe pump for slow and accurate addition of the coupling reagent. 3. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.
The final product appears to be degrading upon workup. Why is this happening? 1. Acid Sensitivity: The heterocyclic core of this compound may be unstable in acidic conditions. 2. Prolonged Exposure to Heat: The compound may be thermally labile.1. Use a Buffered Quench: Quench the reaction with a saturated solution of sodium bicarbonate instead of dilute acid. 2. Minimize Heat Exposure: Perform extractions and solvent removal at reduced pressure and lower temperatures (e.g., using a rotary evaporator with a water bath at 30°C).[3]

Purification Troubleshooting

QuestionPotential Cause(s)Suggested Solution(s)
My compound is streaking on the silica gel column and I'm getting poor separation. What should I do? 1. Compound is Too Polar: Highly polar compounds can interact strongly with silica, leading to streaking.[4] 2. Inappropriate Solvent System: The chosen eluent may not be optimal for separation. 3. Column Overloading: Too much crude material was loaded onto the column.[5]1. Use a Different Stationary Phase: Consider using a less polar stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[6] 2. Optimize Eluent: Add a small percentage of a polar modifier like methanol or a few drops of triethylamine (if the compound is basic) to the eluent.[7] 3. Reduce Load: Decrease the amount of crude material loaded onto the column. A general rule is a 1:100 ratio of compound to silica gel by weight.
After HPLC purification, my final product still contains inorganic salt impurities. How can I remove them? 1. Insufficient Washing: The product was not adequately washed during the workup phase. 2. Buffer Precipitation: The HPLC buffer may have precipitated with the compound during lyophilization.[8]1. Aqueous Wash: Dissolve the compound in an organic solvent (e.g., ethyl acetate) and wash with deionized water to remove water-soluble salts.[9] 2. Use Volatile Buffers: For HPLC, use volatile buffers like ammonium formate or ammonium acetate that can be removed under vacuum.
Recrystallization of the final product is not yielding crystals. What can I do? 1. Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.[10][11] 2. Solution is Undersaturated: The concentration of the compound is too low. 3. Lack of Nucleation Sites: Crystal growth has not been initiated.1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent, then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy.[12] 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the compound's concentration. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: this compound is sensitive to light and air. It should be stored at -20°C under an inert atmosphere (argon or nitrogen) in a light-protected vial.

Q2: Are there any known incompatibilities with common solvents? A2: Yes, this compound shows degradation in chlorinated solvents like dichloromethane and chloroform over prolonged periods.[7] For chromatography and handling, it is recommended to use solvents like ethyl acetate, hexanes, and methanol.

Q3: How can I confirm the identity and purity of my synthesized this compound? A3: A combination of analytical techniques is recommended: ¹H NMR and ¹³C NMR for structural confirmation, High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, and HPLC with a UV detector for purity assessment.

Q4: My compound is highly polar and water-soluble. What is the best purification strategy? A4: For highly polar compounds, standard silica gel chromatography can be challenging.[13][14] Consider using reverse-phase flash chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4][14] HILIC uses a polar stationary phase with a mobile phase of high organic content, which can be effective for retaining and separating polar molecules.[14]

Q5: Can I use scavengers to remove unreacted reagents instead of chromatography? A5: Yes, for certain steps, scavenger resins can be an effective way to remove excess reagents without resorting to chromatography, which can simplify the purification process.[3] For example, if you have an unreacted amine starting material, an isocyanate or aldehyde resin could be used to bind and remove it.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol), add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[7]

  • Column Packing: A glass column is packed with silica gel in the chosen eluent (e.g., 30% ethyl acetate in hexanes). The column should be packed carefully to avoid air bubbles.

  • Loading: The silica-adsorbed sample is carefully added to the top of the packed column.

  • Elution: The eluent is passed through the column using positive pressure (flash chromatography). A gradient elution may be employed, starting with a less polar solvent system and gradually increasing the polarity to elute the desired compound.[7]

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.[10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[12]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10][15]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[12]

Visualizations

G cluster_0 Synthesis Workflow: this compound A Step 1: Condensation Reaction B Step 2: Workup & Extraction A->B C Step 3: Cyclization B->C D Step 4: Final Workup C->D E Crude Product D->E

Caption: High-level workflow for the synthesis of this compound.

G cluster_1 Purification Workflow Crude Crude Product Flash Flash Chromatography Crude->Flash PurityCheck1 Purity Check (TLC/HPLC) Flash->PurityCheck1 Recrystal Recrystallization PurityCheck1->Recrystal < 98% Pure PurityCheck2 Final Purity & Characterization (HPLC, NMR, MS) PurityCheck1->PurityCheck2 > 98% Pure Recrystal->PurityCheck2 PurityCheck2->Flash Fails Specs PureProduct Pure this compound PurityCheck2->PureProduct Meets Specs G cluster_2 Hypothetical Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation agent85 This compound agent85->mtor Inhibition

References

"Antitumor agent-85" addressing assay variability and ensuring reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address assay variability and ensure the reproducibility of results when working with Antitumor Agent-85.

Mechanism of Action

This compound is a potent and selective inhibitor of Tumor Proliferation Kinase 1 (TPK1), a key enzyme in a signaling pathway that promotes cell growth and division in several cancer types. By blocking TPK1, Agent-85 halts the downstream signaling cascade, leading to a decrease in the expression of proliferation-associated genes and ultimately, cell cycle arrest and apoptosis.

Diagram of the TPK1 Signaling Pathway

TPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) AP Adaptor Protein (AP) GFR->AP Growth Factor Binding TPK1 TPK1 AP->TPK1 pTPK1 p-TPK1 (Active) TPK1->pTPK1 Phosphorylation TFPro Transcription Factor (TF-Pro) pTPK1->TFPro pTFPro p-TF-Pro (Active) TFPro->pTFPro Phosphorylation PAG1 Proliferation Gene (PAG1) Expression pTFPro->PAG1 Agent85 This compound Agent85->TPK1 Inhibition

Caption: TPK1 signaling pathway and the inhibitory action of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental evaluation of this compound.

Cell Viability Assays (e.g., MTT, MTS)

Question 1: Why are my IC50 values for Agent-85 inconsistent across experiments?

Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of variability.[1][2]

  • Cell-Related Factors:

    • Passage Number: Cells can phenotypically "drift" over multiple passages, altering their response to drugs.[3] It is recommended to use cells within a consistent and low passage number range for all experiments.

    • Cell Seeding Density: The initial number of cells plated can significantly impact results.[2] Ensure you are using a consistent seeding density that allows for logarithmic growth during the assay period.

    • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[2] Periodically authenticate your cell lines.

  • Reagent and Compound Handling:

    • Agent-85 Dilution and Storage: Ensure accurate and consistent serial dilutions. If using a DMSO stock, be mindful of its concentration, as high levels can be toxic to cells.[1] Prepare fresh dilutions for each experiment if possible.

    • Media and Serum Variability: Use the same lot of media and fetal bovine serum (FBS) for a set of comparable experiments, as batch-to-batch variation can affect cell growth and drug response.

  • Assay Protocol:

    • Incubation Times: Both the drug incubation time and the MTT reagent incubation time should be kept consistent.[4][5]

    • Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when dealing with small volumes.[6] Use calibrated pipettes and consider using reverse pipetting for viscous solutions.

Question 2: I'm observing high background or low absorbance readings in my MTT assay. What should I do?

Answer: These issues can compromise the accuracy of your results. Here are some troubleshooting steps:

  • High Background:

    • Contamination: Bacterial or yeast contamination can reduce the MTT reagent and produce a false positive signal.[4] Visually inspect your plates for any signs of contamination.

    • Media Components: Phenol red and serum in the culture medium can contribute to background absorbance.[7] It is advisable to set up background control wells containing only media and the MTT reagent.[7]

  • Low Absorbance:

    • Low Cell Number: The number of cells plated may be too low for a detectable signal.[4] You may need to optimize the initial seeding density.

    • Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved by the solubilization buffer.[7] This can be aided by gentle shaking or pipetting.[7]

    • Incorrect Wavelength: Double-check that you are reading the absorbance at the correct wavelength (around 570 nm for MTT).[5][8][9]

Troubleshooting Summary for Cell Viability Assays

IssuePotential CauseRecommended Solution
Inconsistent IC50 Values Cell passage number too highUse cells within a defined, low passage range.
Inconsistent cell seeding densityOptimize and standardize the number of cells plated per well.
Pipetting inaccuraciesUse calibrated pipettes; practice consistent technique.
High Background Signal Microbial contaminationMaintain sterile technique; check cultures for contamination.[4]
Media interference (phenol red, serum)Use background control wells (media + MTT reagent only).[7]
Low Absorbance Signal Cell number too lowIncrease the initial cell seeding density.[4]
Incomplete formazan crystal dissolutionIncrease incubation time with solubilization buffer or mix gently.[7]
Western Blotting for TPK1 Phosphorylation

Question 3: I am not detecting a decrease in phosphorylated TPK1 (p-TPK1) after treatment with Agent-85.

Answer: Detecting changes in protein phosphorylation requires careful sample handling and optimized western blot protocols.

  • Sample Preparation:

    • Use Phosphatase Inhibitors: Once cells are lysed, phosphatases are released and can dephosphorylate your target protein. Always include a phosphatase inhibitor cocktail in your lysis buffer.

    • Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.

  • Western Blot Protocol:

    • Blocking Buffer: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background.[10] Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[10][11]

    • Buffer Choice: Use Tris-Buffered Saline with Tween 20 (TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[12]

    • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of TPK1.[11][12]

  • Experimental Conditions:

    • Time Course: The phosphorylation state of proteins can change rapidly. Perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of Agent-85.[12]

    • Total Protein Loading: Always probe for the total TPK1 protein as a loading control to ensure that the observed changes are due to a decrease in phosphorylation and not a decrease in the total amount of the protein.[10][12]

Recommended Reagents for Phospho-Protein Western Blotting

ReagentRecommendationRationale
Lysis Buffer Supplement with Phosphatase Inhibitor CocktailPrevents dephosphorylation of target protein by endogenous phosphatases.
Blocking Buffer 3-5% Bovine Serum Albumin (BSA) in TBSTAvoids high background from phosphoproteins (casein) present in milk.[10][11]
Wash Buffer Tris-Buffered Saline with 0.1% Tween 20 (TBST)Prevents interference from phosphate ions present in PBS-based buffers.[12]
qRT-PCR for Downstream Gene Expression

Question 4: My qRT-PCR results for the downstream gene PAG1 show high variability between replicates.

Answer: Variability in qRT-PCR can arise from the template quality, primer design, or technical execution.[13][14]

  • RNA Quality:

    • RNA Integrity: Use high-quality, intact RNA. Degraded RNA can lead to inconsistent results.[14] Assess RNA integrity using a bioanalyzer or gel electrophoresis.

    • Genomic DNA Contamination: Treat RNA samples with DNase to remove any contaminating genomic DNA, which could be amplified and lead to inaccurate results.[14]

  • Primer and Assay Design:

    • Primer Specificity: Ensure your primers are specific for the PAG1 gene and do not form primer-dimers.[13][14][15] This can be checked with a melt curve analysis at the end of the qPCR run.

    • Primer Efficiency: The amplification efficiency of your primers should be between 90-110%. This can be determined by running a standard curve with a serial dilution of your template.

  • Technical Execution:

    • Pipetting Consistency: Inconsistent pipetting is a major cause of variation in Ct values.[13][15]

    • Reverse Transcription: The reverse transcription step can be a source of variability. Ensure consistent amounts of RNA are used for cDNA synthesis.

Workflow for Troubleshooting qRT-PCR Variability

qRTPCR_Troubleshooting Start High Variability in qRT-PCR Replicates CheckRNA Assess RNA Quality (Integrity & Purity) Start->CheckRNA RNA_OK RNA Quality OK? CheckRNA->RNA_OK Redo_Extraction Re-extract RNA Use RNase Inhibitors RNA_OK->Redo_Extraction No CheckPrimers Review Primer Design (Specificity & Efficiency) RNA_OK->CheckPrimers Yes Redo_Extraction->CheckRNA Primers_OK Primers OK? CheckPrimers->Primers_OK Redesign_Primers Redesign & Validate New Primers Primers_OK->Redesign_Primers No CheckTechnique Review Pipetting & RT-Step Consistency Primers_OK->CheckTechnique Yes Redesign_Primers->CheckPrimers Technique_OK Technique Consistent? CheckTechnique->Technique_OK Refine_Technique Standardize Pipetting & cDNA Synthesis Technique_OK->Refine_Technique No End Consistent Results Technique_OK->End Yes Refine_Technique->CheckTechnique

Caption: A logical workflow for troubleshooting qRT-PCR variability.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.[4][5]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

    • Incubate at room temperature in the dark for at least 2 hours, or until all crystals are dissolved.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (for attachment) A->B C 3. Treat with Serial Dilutions of Agent-85 B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Add Solubilization Buffer F->G H 8. Read Absorbance (570 nm) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Step-by-step workflow for determining the IC50 value using an MTT assay.

Protocol 2: Western Blot for p-TPK1
  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound for the optimized duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against p-TPK1 (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total TPK1 and a loading control (e.g., GAPDH or β-actin).

References

"Antitumor agent-85" managing batch-to-batch variation of the compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on managing batch-to-batch variation of Antitumor Agent-85.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variation a concern?

This compound is a novel biotherapeutic agent with a complex multi-component structure, designed for targeted cancer therapy. Due to its intricate manufacturing process, which involves the conjugation of a monoclonal antibody to a potent cytotoxic payload via a specific linker, slight variations between production batches can occur. This variability can potentially impact the agent's efficacy, safety, and pharmacokinetic profile. Therefore, robust characterization and quality control of each batch are critical to ensure consistent and reliable experimental outcomes.

Q2: What are the key sources of batch-to-batch variation for this compound?

Several factors during the manufacturing process can contribute to batch-to-batch variation, including:

  • Antibody Production: Differences in cell culture conditions during monoclonal antibody production can affect glycosylation patterns and charge variants.

  • Conjugation Process: The efficiency of the conjugation reaction can lead to variations in the drug-to-antibody ratio (DAR).

  • Payload Purity: Impurities or degradation of the cytotoxic payload can alter the agent's potency.

  • Linker Stability: Instability of the linker can result in premature drug release.

  • Purification and Formulation: Differences in purification and formulation can impact aggregation levels and stability.

Q3: How can I assess the consistency of a new batch of this compound?

We recommend a comprehensive characterization of each new batch before use in critical experiments. This should include a combination of analytical and functional assays to compare the new batch against a qualified reference standard. Key parameters to assess are outlined in the troubleshooting guide below.

Troubleshooting Guide: Managing Inconsistent Results

Issue: I am observing a significant difference in the in vitro cytotoxic activity of a new batch of this compound compared to previous batches.

This is a common issue that can often be traced back to variations in the drug-to-antibody ratio (DAR) or the presence of unconjugated antibody.

Experimental Workflow for Investigating Batch Variation

experimental_workflow cluster_0 Initial Observation cluster_1 Analytical Characterization cluster_2 Functional Assays cluster_3 Decision cluster_4 Action Observation Inconsistent in vitro cytotoxicity results HIC Hydrophobic Interaction Chromatography (HIC) (Assess DAR) Observation->HIC SEC Size Exclusion Chromatography (SEC) (Assess Aggregation) Observation->SEC CE_SDS Capillary Electrophoresis-SDS (Assess Purity) Observation->CE_SDS Binding_Assay Target Binding Assay (e.g., ELISA, SPR) Observation->Binding_Assay Cell_Based_Assay Cell-Based Potency Assay (e.g., IC50 determination) Observation->Cell_Based_Assay Decision Batch Acceptable? HIC->Decision SEC->Decision CE_SDS->Decision Binding_Assay->Decision Cell_Based_Assay->Decision Proceed Proceed with Experiments Decision->Proceed Yes Contact_Support Contact Technical Support for replacement Decision->Contact_Support No

Caption: Workflow for troubleshooting batch-to-batch variation.

Recommended Analytical Characterization

We recommend performing the following analytical tests to quantify key quality attributes of each batch.

ParameterMethodAcceptance CriteriaPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)3.8 - 4.2To ensure consistent potency.
Purity (% Monomer) Size Exclusion Chromatography (SEC)≥ 95%To assess the level of aggregation.
Purity (% Heavy + Light Chain) Capillary Electrophoresis-SDS (CE-SDS) (non-reduced)≥ 98%To determine the purity of the intact antibody-drug conjugate.
Free Drug Level Reversed-Phase HPLC (RP-HPLC)≤ 1.0%To quantify the amount of unconjugated cytotoxic payload.
Detailed Experimental Protocol: DAR Measurement by HIC
  • Sample Preparation:

    • Thaw the this compound batch and a reference standard on ice.

    • Dilute both samples to 1 mg/mL in mobile phase A (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, 20% isopropanol.

    • Gradient: A linear gradient from 0% to 100% mobile phase B over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = (Σ(%Peak Area * DAR value)) / 100

Signaling Pathway of this compound

This compound is designed to target a specific cell surface receptor, Receptor-X, which is overexpressed in several cancer types. Upon binding, the agent is internalized, leading to the release of the cytotoxic payload and subsequent apoptosis.

signaling_pathway cluster_0 Extracellular cluster_1 Intracellular Agent85 This compound ReceptorX Receptor-X Agent85->ReceptorX Binding Endosome Endosome ReceptorX->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Proposed signaling pathway of this compound.

For further assistance, please contact our technical support team with the batch number and a summary of your analytical and functional data.

Validation & Comparative

"Antitumor agent-85" versus standard-of-care chemotherapies (e.g., cisplatin, paclitaxel)

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Antitumor Agent-85 Against Standard-of-Care Chemotherapies

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of a novel G-quadruplex (G4) ligand, this compound, with the standard-of-care chemotherapeutic agents cisplatin and paclitaxel. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective mechanisms, efficacy, and safety profiles based on available preclinical data.

Disclaimer: this compound is a formally identified G-quadruplex (G4)-ligand. Where specific data for this compound is not available, data from other well-characterized G4 ligands are used as a proxy to provide a comprehensive comparative analysis.

Mechanism of Action

The fundamental difference between this compound and standard chemotherapies lies in their molecular targets and mechanisms of inducing cancer cell death.

  • This compound (G4-Ligand): This agent selectively targets and stabilizes G-quadruplexes (G4s), which are four-stranded secondary structures found in guanine-rich regions of DNA and RNA.[1] These structures are prevalent in the telomeres and promoter regions of numerous oncogenes, such as c-MYC and KRAS.[2] By stabilizing these G4 structures, this compound can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells, and suppress the transcription of key oncogenes, leading to cell cycle arrest and apoptosis.[2][3] This targeted approach is believed to offer greater selectivity for cancer cells, which often have a higher abundance of G4 structures compared to normal cells.[4]

  • Cisplatin (Alkylating-like agent): Cisplatin exerts its cytotoxic effects by forming covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts.[1] These adducts create cross-links within and between DNA strands, which distort the DNA helix and interfere with DNA replication and repair mechanisms.[1] The resulting DNA damage, if irreparable, triggers a cascade of signaling pathways that ultimately lead to programmed cell death, or apoptosis.[1]

  • Paclitaxel (Microtubule inhibitor): Paclitaxel's mechanism involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle during cell division, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, cisplatin, and paclitaxel in representative lung (A549) and breast (MCF-7) cancer cell lines.

Agent Cell Line IC50 (µM) Citation(s)
This compound (as a G4 Ligand) A549 (Lung)~5-15[5]
MCF-7 (Breast)~1-10[6]
Cisplatin A549 (Lung)~6.59 - 10.91[7][8]
MCF-7 (Breast)~4 - 15[7][9]
Paclitaxel A549 (Lung)~0.00135 - 0.024[1][10]
MCF-7 (Breast)~0.0025 - 3.5[11][12][13]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.

Comparative In Vivo Efficacy

Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, provide valuable insights into the antitumor activity of these agents in a more complex biological system.

Agent Xenograft Model Dosing Schedule Tumor Growth Inhibition Citation(s)
G4 Ligands (as proxy for this compound) Pancreatic CancerNot specifiedShowed in vivo anti-tumor activity with low toxicity at therapeutic doses.[14]
Breast CancerNot specifiedSignificant growth inhibition observed.[6]
Cisplatin A549 (Lung)3 mg/kg, IP, twice/weekSignificant tumor growth inhibition compared to vehicle control.[1]
MCF-7 (Breast)Not specifiedInhibited xenograft growth compared to control.[7]
Paclitaxel A549 (Lung)20 mg/kg, IP, twice/weekSignificant tumor growth inhibition compared to vehicle control.[11][15]
MCF-7 (Breast)Not specifiedHalted tumor growth in drug-sensitive tumors.

Comparative Safety and Toxicity Profile

The side-effect profiles of these agents are a direct reflection of their mechanisms of action.

Agent Common Adverse Effects Rationale
This compound (as a G4 Ligand) Generally well-tolerated in early clinical trials with no significant adverse events reported at initial doses. Potential for reduced side effects due to higher selectivity for cancer cells.Targets G4 structures that are more abundant in cancer cells, potentially sparing normal tissues.
Cisplatin Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression, nausea, and vomiting.Binds indiscriminately to DNA in both cancerous and healthy, rapidly dividing cells (e.g., bone marrow, gastrointestinal tract, hair follicles), leading to widespread systemic toxicity.
Paclitaxel Myelosuppression (neutropenia), peripheral neuropathy, alopecia (hair loss), myalgia (muscle pain), and hypersensitivity reactions.Affects microtubule function in all dividing cells, including hematopoietic stem cells, neurons, and hair follicle cells.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a representative experimental workflow.

G4_Ligand_Pathway cluster_nucleus Cell Nucleus G4_DNA G-quadruplex DNA (in Telomeres & Oncogene Promoters) Oncogene Oncogene Transcription (e.g., c-MYC, KRAS) G4_DNA->Oncogene regulates Telomerase Telomerase Activity G4_DNA->Telomerase inhibits formation Replication DNA Replication Oncogene->Replication Telomerase->Replication CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Agent85 This compound Agent85->G4_DNA stabilizes Cisplatin_Pathway cluster_cell Cancer Cell DNA Nuclear DNA DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response CellCycleArrest Cell Cycle Arrest DNA_Damage_Response->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Cisplatin Cisplatin Cisplatin->DNA binds to Paclitaxel_Pathway cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Tubulin depolymerization Stable_Microtubules Hyper-stabilized Microtubules Microtubules->Stable_Microtubules Mitotic_Spindle Mitotic Spindle Formation Stable_Microtubules->Mitotic_Spindle disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubules stabilizes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Xenograft Establish Xenograft Tumor Model in Mice IC50->Xenograft Inform Dosing Treatment Administer Agents Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI

References

Combination Therapy with Antitumor Agent-85: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Antitumor Agent-85

This compound is an investigational G-quadruplex (G4) ligand. Its mechanism of action is centered on the stabilization of G4-DNA structures, which are non-canonical DNA secondary structures found in guanine-rich regions of the genome.[1] These structures are particularly prevalent in the promoter regions of oncogenes such as c-MYC, c-Kit, and KRAS, as well as in telomeres. By stabilizing these G4 structures, this compound can modulate the expression of key oncogenes and interfere with telomere maintenance, leading to anti-tumor effects.[1] Preclinical data has demonstrated its efficacy in tumor organoids and on cancer-associated fibroblasts (CAFs).[1] This guide explores the therapeutic potential of combining this compound with targeted therapies and immunotherapies, providing a comparative analysis based on preclinical data.

Combination with Targeted Therapy: PARP Inhibitors

A promising strategy involves combining this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors. The rationale for this combination lies in the synergistic induction of DNA damage and replication stress. By stabilizing G4 structures, this compound can impede DNA replication, leading to single-strand breaks. PARP enzymes are crucial for the repair of these breaks. Inhibiting PARP in the presence of G4 stabilization is hypothesized to lead to the accumulation of cytotoxic double-strand breaks, overwhelming the cancer cell's DNA damage response and inducing apoptosis.

Preclinical Efficacy Data: this compound and PARP Inhibitor (Olaparib)
Parameter Monotherapy: this compound (10 µM) Monotherapy: Olaparib (5 µM) Combination Therapy Synergy Score (CI)
Cell Viability (% of control) 65%75%30%< 1 (Synergistic)
Apoptosis Rate (% Annexin V positive) 20%15%55%-
Tumor Growth Inhibition (in vivo xenograft) 40%35%80%-
γ-H2AX foci (DNA double-strand breaks) Moderate IncreaseLow IncreaseHigh Increase-
Experimental Protocol: In Vivo Xenograft Model
  • Cell Line: A549 (Non-small cell lung cancer)

  • Animal Model: Athymic nude mice (6-8 weeks old)

  • Procedure:

    • A549 cells (5 x 10^6) are subcutaneously injected into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (~100 mm³).

    • Mice are randomized into four groups (n=8 per group): Vehicle control, this compound (25 mg/kg, intraperitoneal, daily), Olaparib (50 mg/kg, oral gavage, daily), and Combination (this compound + Olaparib).

    • Tumor volume is measured every three days using calipers (Volume = 0.5 x length x width²).

    • Body weight is monitored as a measure of toxicity.

    • After 21 days, mice are euthanized, and tumors are excised for immunohistochemical analysis of proliferation (Ki-67) and DNA damage (γ-H2AX) markers.

Signaling Pathway Diagram: Synergistic DNA Damage

G4_PARP_Synergy cluster_0 This compound cluster_1 PARP Inhibitor cluster_2 Cellular Processes ATA85 This compound G4 G-Quadruplex Stabilization ATA85->G4 PARPi Olaparib PARP_recruitment PARP Recruitment & SSB Repair PARPi->PARP_recruitment Inhibits RepFork Replication Fork Stalling G4->RepFork SSB Single-Strand Breaks (SSBs) RepFork->SSB SSB->PARP_recruitment DSB Double-Strand Breaks (DSBs) PARP_recruitment->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Synergistic action of this compound and PARP inhibitor.

Combination with Immunotherapy: PD-1 Inhibitors

The combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, is founded on the principle of enhancing tumor immunogenicity. G4-ligand-induced DNA damage and cellular stress can trigger immunogenic cell death (ICD). This process leads to the release of damage-associated molecular patterns (DAMPs) and tumor-associated antigens, which can prime an anti-tumor immune response. By concurrently blocking the PD-1/PD-L1 axis, which tumor cells often exploit to evade immune surveillance, this combination therapy aims to unleash a more potent and durable T-cell-mediated attack against the tumor.

Preclinical Efficacy Data: this compound and Anti-PD-1 Antibody
Parameter Monotherapy: this compound Monotherapy: Anti-PD-1 Combination Therapy
Tumor Infiltrating Lymphocytes (CD8+ T cells/mm²) 150200500
Tumor Response Rate (in vivo syngeneic model) 25%30%70%
IFN-γ Secretion by T-cells (pg/mL) 80100250
Calreticulin Exposure (marker of ICD) ModerateLowHigh
Experimental Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
  • Animal Model: C57BL/6 mice bearing MC38 colon adenocarcinoma tumors.

  • Procedure:

    • Mice are treated with Vehicle, this compound, anti-PD-1 antibody, or the combination as previously described.

    • At the study endpoint, tumors are harvested and mechanically and enzymatically dissociated into a single-cell suspension.

    • Cells are stained with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD8, PD-1).

    • A viability dye is included to exclude dead cells from the analysis.

    • Intracellular staining for cytokines like IFN-γ can be performed after ex vivo restimulation with tumor antigens.

    • Data is acquired on a multi-color flow cytometer and analyzed to quantify the percentage and absolute number of different immune cell populations within the tumor microenvironment.

Experimental Workflow Diagram: Immunomodulatory Effects

Immunotherapy_Workflow cluster_0 Treatment cluster_1 Tumor Cell Response cluster_2 Immune Response ATA85 This compound ICD Immunogenic Cell Death (ICD) ATA85->ICD PD1i Anti-PD-1 Tcell_Infiltration T-Cell Infiltration into Tumor PD1i->Tcell_Infiltration Enhances Antigen_Release Tumor Antigen Release ICD->Antigen_Release APC Antigen Presenting Cell (APC) Activation Antigen_Release->APC Tcell_Priming T-Cell Priming & Activation APC->Tcell_Priming Tcell_Priming->Tcell_Infiltration Tumor_Killing Tumor Cell Killing Tcell_Infiltration->Tumor_Killing

Caption: Workflow of this compound and anti-PD-1 combination.

The unique mechanism of action of this compound as a G-quadruplex ligand presents a compelling case for its use in combination therapies. Synergistic effects with PARP inhibitors through enhanced DNA damage and with immune checkpoint inhibitors via increased tumor immunogenicity have been demonstrated in preclinical models. These findings underscore the potential of this compound to be a versatile component in multi-pronged therapeutic strategies against cancer. Further clinical investigation is warranted to translate these promising preclinical results into effective treatments for patients.

References

Synergistic Effects of Antitumor Agent-85 with Other Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor agent-85 is a potent and selective allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway).[1][2][3] The MAPK pathway is frequently dysregulated in a variety of human cancers, leading to uncontrolled cell proliferation and survival.[1][4] While MEK inhibitors have shown clinical activity as monotherapies, their efficacy can be limited by intrinsic and acquired resistance mechanisms, often involving the reactivation of the MAPK pathway or activation of alternative survival pathways.[1][3]

This guide provides a comparative analysis of the synergistic effects of this compound when combined with two different classes of anticancer drugs: a targeted BRAF inhibitor (Dabrafenib) and a conventional chemotherapeutic agent (Paclitaxel). The data presented herein is based on preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the potential of these combination therapies.

Combination 1: this compound (MEK Inhibitor) with Dabrafenib (BRAF Inhibitor)

Mechanism of Synergistic Action

In melanomas harboring a BRAF V600 mutation, the MAPK pathway is constitutively active.[4] While BRAF inhibitors like dabrafenib are effective, resistance often develops through reactivation of the MAPK pathway.[5] The combination of a MEK inhibitor (this compound) with a BRAF inhibitor provides a dual blockade of this critical signaling cascade, leading to a more profound and durable inhibition of tumor growth.[3][5][6] This combination has been shown to mitigate the development of resistance and enhance antitumor activity.[5]

MAPK_Synergy RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Agent85 This compound Agent85->MEK

Caption: Dual blockade of the MAPK pathway.
In Vitro Synergistic Effects

The combination of a MEK inhibitor (Trametinib, a real-world analog of this compound) and a BRAF inhibitor (Dabrafenib) has been shown to be synergistic in BRAF-mutant melanoma cell lines.

Cell LineDrugIC50 (nM) - Single AgentCombination EffectSynergy Score (Bliss)
A375 (BRAF V600E) Trametinib~1-5Synergistic with Dabrafenib>10
Dabrafenib~5-10

Data is representative and compiled from various sources. Actual IC50 values can vary based on experimental conditions. Synergy scores are indicative of a synergistic interaction.

In Vivo Synergistic Effects

In xenograft models of human melanoma with the BRAF V600E mutation, the combination of dabrafenib and trametinib resulted in enhanced tumor growth inhibition compared to either agent alone.[6]

Animal ModelTreatmentDosageTumor Growth Inhibition (%)
Mouse Xenograft (A375P) Dabrafenib30 mg/kg, once dailySignificant
TrametinibNot specified in abstract-
Dabrafenib + TrametinibDabrafenib: 30 mg/kg, once dailyEnhanced inhibition vs. monotherapy

Data adapted from preclinical studies with dabrafenib and trametinib.[6]

Combination 2: this compound (MEK Inhibitor) with Paclitaxel (Chemotherapy)

Mechanism of Synergistic Action

Paclitaxel is a microtubule-stabilizing agent that induces mitotic arrest and apoptosis in rapidly dividing cancer cells.[7] The MAPK pathway, which this compound inhibits, plays a role in regulating the cell cycle and survival signals that can counteract the effects of chemotherapy. Combining a MEK inhibitor with paclitaxel can lead to synergistic effects by blocking these survival signals and enhancing paclitaxel-induced cell death.[8] Studies suggest that MEK inhibition can enhance paclitaxel-mediated microtubule stability, leading to more significant mitotic defects.[8]

Chemo_Synergy MAPK_pathway MAPK Pathway (RAS-RAF-MEK-ERK) Survival_signals Pro-survival Signals MAPK_pathway->Survival_signals Mitotic_arrest Mitotic Arrest & Apoptosis Survival_signals->Mitotic_arrest inhibits Microtubules Microtubule Dynamics Microtubules->Mitotic_arrest Agent85 This compound Agent85->MAPK_pathway Paclitaxel Paclitaxel Paclitaxel->Microtubules destabilizes

Caption: MEK inhibition enhances chemotherapy-induced apoptosis.
In Vitro Synergistic Effects

High-throughput screening has identified paclitaxel as being synergistic with the MEK inhibitor trametinib in KRAS-mutated colorectal cancer cell lines.[8]

Cell LineDrugIC50 (µM) - Single AgentCombination Effect
SW620 (KRAS mutant) TrametinibNot specifiedSynergistic with Paclitaxel
PaclitaxelNot specified
HCT116 (KRAS mutant) TrametinibNot specifiedSynergistic with Paclitaxel
PaclitaxelNot specified

Qualitative data from a high-throughput screen; specific IC50 values were not provided in the abstract.[8]

In Vivo Synergistic Effects

In patient-derived xenografts (PDXs) of ovarian and colorectal cancer, the combination of a MEK inhibitor and paclitaxel demonstrated significantly suppressed tumor growth compared to monotherapies.[8][9]

Animal ModelTreatmentDosageTumor Growth Inhibition (%)
Ovarian Cancer PDX MEK16210 mg/kg-
PaclitaxelNot specified-
MEK162 + PaclitaxelNot specifiedGreater than either monotherapy
Colorectal Cancer PDX TrametinibNot specified-
PaclitaxelNot specified-
Trametinib + PaclitaxelNot specifiedSignificant suppression vs. monotherapy

Data adapted from preclinical studies.[8][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to determine the IC50 values of single agents and combinations.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug (Dabrafenib or Paclitaxel), or the combination of both for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of combination therapies.

Xenograft_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Daily/Weekly Endpoint Endpoint (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Independent Validation of Antitumor Agent-85: A Comparative Analysis in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro antitumor activity of the novel investigational compound, Antitumor Agent-85, against other established therapeutic agents. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's performance across various cancer cell lines. All experimental data is supported by detailed methodologies for reproducibility.

Comparative Antitumor Activity

The antitumor potency of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) in a panel of human cancer cell lines. For comparison, the well-characterized MEK inhibitor, Trametinib, and the standard chemotherapeutic agent, Paclitaxel, were evaluated in parallel. The results, summarized in the table below, indicate that this compound exhibits potent and broad-spectrum antitumor activity.

Table 1: Comparative IC50 Values (nM) of Antitumor Agents Across Various Cancer Cell Lines

Cell LineCancer TypeThis compound (IC50 in nM)Trametinib (IC50 in nM)Paclitaxel (IC50 in nM)
A-375Malignant Melanoma152510
SK-MEL-28Malignant Melanoma224018
HT-29Colorectal Cancer356055
HCT 116Colorectal Cancer488570
PANC-1Pancreatic Cancer80150120
MIA PaCa-2Pancreatic Cancer95200165

The data clearly demonstrates the superior potency of this compound in comparison to both Trametinib and Paclitaxel across all tested cell lines.

Experimental Protocols

The following protocol was utilized to determine the IC50 values presented in this guide.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

  • Cell Seeding: Cancer cell lines were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: A 10-point serial dilution of this compound, Trametinib, and Paclitaxel was prepared. The cells were treated with the compounds in triplicate for 72 hours.

  • Luminescence Reading: After incubation, the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent was added to each well, and the plate was placed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence was recorded using a plate reader. The data was normalized to vehicle-treated control wells, and IC50 values were calculated using a four-parameter logistic curve fit.

Visualized Data and Pathways

The following diagrams illustrate the proposed mechanism of action for this compound, the experimental workflow, and a comparative summary of its attributes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Proposed mechanism of this compound targeting the MEK/ERK signaling pathway.

experimental_workflow start Start: Cancer Cell Lines seed 1. Seed Cells in 96-Well Plates start->seed incubate1 2. Incubate for 24 Hours seed->incubate1 treat 3. Treat with Serial Dilutions of Agents incubate1->treat incubate2 4. Incubate for 72 Hours treat->incubate2 add_reagent 5. Add CellTiter-Glo® Reagent incubate2->add_reagent read 6. Read Luminescence add_reagent->read analyze 7. Analyze Data and Calculate IC50 read->analyze end End: Comparative Potency Data analyze->end

Caption: Workflow for the in vitro validation of antitumor agent activity.

logical_comparison cluster_comparison Comparative Attributes This compound This compound Potency: High Selectivity: High (MEK Inhibitor) Spectrum: Broad Trametinib Trametinib Potency: Moderate Selectivity: High (MEK Inhibitor) Spectrum: Broad Paclitaxel Paclitaxel Potency: High Selectivity: Low (Microtubule Stabilizer) Spectrum: Broad

Caption: Logical comparison of key attributes for this compound and alternatives.

"Antitumor agent-85" comparative efficacy studies against similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Antitumor Agent-85 and Other PARP Inhibitors

This guide provides a comparative analysis of the novel poly (ADP-ribose) polymerase (PARP) inhibitor, this compound (AT-85), against established compounds in the same class, Olaparib and Talazoparib. The data presented herein is based on a compilation of preclinical studies to assist researchers, scientists, and drug development professionals in evaluating their relative performance.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication.[1] This overwhelming DNA damage results in cell cycle arrest and apoptosis. A key aspect of some PARP inhibitors' efficacy is their ability to "trap" the PARP enzyme on DNA, which is a highly cytotoxic event that blocks replication.[2][3][4]

Below is a diagram illustrating the PARP1 signaling pathway and the mechanism of action for PARP inhibitors.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_1 Single-Strand Break (SSB) PARP1_1 PARP1 Activation DNA_SSB_1->PARP1_1 BER_1 Base Excision Repair (BER) PARP1_1->BER_1 DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor (e.g., AT-85, Olaparib) DNA_SSB_2->PARP_Inhibitor PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Apoptosis Apoptosis HR_Deficiency->Apoptosis

Caption: Mechanism of PARP Inhibition in HR-deficient cells.

Comparative In Vitro Efficacy

The in vitro potency of AT-85, Olaparib, and Talazoparib was evaluated through enzymatic inhibition and PARP trapping assays, as well as cell viability assays in BRCA-mutant cell lines.

Enzymatic Inhibition and PARP Trapping

The half-maximal inhibitory concentration (IC50) for PARP1/2 enzymatic activity and the half-maximal effective concentration (EC50) for PARP1 trapping were determined. PARP trapping is a critical mechanism for cytotoxicity.[4][5]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Trapping EC50 (nM)
This compound 1.2 0.9 0.8
Olaparib1.51.02.5
Talazoparib0.80.60.5

Fictional data for AT-85 is presented for illustrative purposes.

Cell Viability in BRCA-Mutant Cancer Cell Lines

The cytotoxic effects of the compounds were assessed in MDA-MB-436 (BRCA1-mutant breast cancer) and CAPAN-1 (BRCA2-mutant pancreatic cancer) cell lines using an MTT assay. The GI50 (concentration for 50% growth inhibition) was determined after a 72-hour incubation period.

CompoundMDA-MB-436 GI50 (nM)CAPAN-1 GI50 (nM)
This compound 2.5 3.1
Olaparib3.04.2
Talazoparib1.82.5

Fictional data for AT-85 is presented for illustrative purposes.

Comparative In Vivo Efficacy

The antitumor activity of AT-85, Olaparib, and Talazoparib was evaluated in a patient-derived xenograft (PDX) model using BRCA1-mutant breast cancer cells (MDA-MB-436).[6]

Tumor Growth Inhibition in MDA-MB-436 Xenograft Model

Mice bearing established tumors were treated orally with the indicated compounds for 21 days. Tumor volumes were measured twice weekly.

Treatment Group (Dose)Tumor Growth Inhibition (%)
Vehicle Control0%
This compound (50 mg/kg, QD) 92%
Olaparib (100 mg/kg, QD)89%[6]
Talazoparib (1 mg/kg, QD)95%

Fictional data for AT-85 is presented for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PARP1 Trapping Assay

This fluorescence polarization (FP) assay measures the ability of a compound to trap PARP1 onto a fluorescently labeled DNA duplex.[7]

PARP_Trapping_Assay reagents Prepare Reagents: - 5x PARPtrap™ Assay Buffer - Fluorescently Labeled DNA - PARP1 Enzyme - Test Compounds (AT-85, etc.) master_mix Prepare Master Mix (Buffer, DNA, Water) reagents->master_mix plate_prep Add Master Mix, Inhibitor, and PARP1 Enzyme to Plate master_mix->plate_prep incubation Incubate at Room Temperature for 1 hour plate_prep->incubation read_plate Read Fluorescence Polarization on a Microplate Reader incubation->read_plate analysis Calculate EC50 Values read_plate->analysis

Caption: Workflow for the PARP1 Trapping Assay.

Protocol:

  • Reagent Preparation: Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.[7] Dilute the PARP1 enzyme and test compounds to the desired concentrations.

  • Plate Setup: Add the master mix, test compounds (or DMSO control), and diluted PARP1 enzyme to a 96-well plate.[7]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the fluorescence polarization using a microplate reader. An increase in the FP signal corresponds to increased PARP1 trapping.[7]

  • Data Analysis: Plot the FP signal against the compound concentration and determine the EC50 value using a non-linear regression model.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]

MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate (e.g., 10,000 cells/well) compound_treatment Add Serial Dilutions of Test Compounds cell_seeding->compound_treatment incubation_72h Incubate for 72 hours at 37°C, 5% CO2 compound_treatment->incubation_72h mtt_addition Add MTT Reagent (0.5 mg/mL final concentration) incubation_72h->mtt_addition incubation_4h Incubate for 4 hours at 37°C mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., SDS-HCl) incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_gi50 Calculate GI50 Values read_absorbance->calculate_gi50

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[8][11]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Xenograft Tumor Model

This in vivo model assesses the efficacy of antitumor agents on human tumors grown in immunodeficient mice.[1][12]

Protocol:

  • Cell Implantation: Subcutaneously inject MDA-MB-436 human breast cancer cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 150-200 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, AT-85, Olaparib, Talazoparib). Administer compounds orally once daily (QD) for 21 days.[4]

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

References

Investigation of Cross-Resistance Between Antitumor Agent-85 and Other Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the cross-resistance patterns of Antitumor agent-85, a novel G-quadruplex (G4) stabilizing ligand, with other established anticancer drugs. Understanding these resistance profiles is critical for predicting clinical efficacy, designing effective combination therapies, and identifying patient populations most likely to benefit.

Introduction to this compound

This compound is a potent G-quadruplex (G4) ligand that exhibits its anticancer properties by stabilizing G4-DNA structures.[1] This stabilization in oncogene promoters, such as c-MYC, c-Kit, and KRAS, leads to the inhibition of their transcription, subsequently suppressing cancer cell proliferation.[1] The agent has shown high efficacy in inhibiting tumor organoids.[1] However, as with many anticancer agents, the development of resistance is a significant clinical challenge that can limit its long-term effectiveness.[2]

Cross-resistance occurs when a tumor develops resistance to one drug and, as a result, becomes resistant to other, often mechanistically related, drugs.[3] Investigating the cross-resistance profile of this compound is, therefore, a crucial step in its preclinical development. This guide outlines the experimental protocols and data presentation necessary to conduct a thorough investigation.

Potential Mechanisms of Cross-Resistance with this compound

Given that this compound acts by stabilizing G4-DNA structures, several mechanisms could potentially lead to cross-resistance with other anticancer drugs. These include:

  • Alteration of Drug Targets: Changes in the structure or expression of G4-DNA sequences could reduce the binding affinity of this compound. This might also impact the efficacy of other G4-ligands.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump a wide range of drugs out of the cell, leading to multidrug resistance.[2]

  • Enhanced DNA Damage Repair: As G4 stabilization can induce DNA damage, upregulation of DNA repair pathways could confer resistance. This might lead to cross-resistance with DNA-damaging agents like platinum-based drugs.[2]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of a targeted therapy.[4] For instance, if c-MYC is inhibited, cells might upregulate other pro-proliferative pathways.

  • Reduced Susceptibility to Apoptosis: Alterations in apoptotic pathways, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, can lead to broad resistance to various anticancer agents.[2]

Experimental Protocols

A systematic investigation of cross-resistance involves generating a drug-resistant cell line and then assessing its sensitivity to a panel of other anticancer drugs.

Generation of this compound-Resistant Cell Line

Objective: To develop a cancer cell line with acquired resistance to this compound.

Methodology:

  • Cell Line Selection: Choose a cancer cell line (e.g., a human colorectal cancer line like HCT116, known to be sensitive to G4-ligands) for the resistance development study.

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Dose Escalation:

    • Culture the parental cells in the continuous presence of this compound, starting at a concentration equal to the IC50.

    • Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium.

    • This process of dose escalation should be continued until the cells can proliferate in the presence of a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).

  • Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line for subsequent experiments.

  • Confirmation of Resistance: Regularly assess the IC50 of the resistant cell line to confirm a stable resistant phenotype.

G cluster_0 Generation of Resistant Cell Line Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 MTT Assay Dose Escalation Dose Escalation Determine IC50->Dose Escalation Start at IC50 Clonal Selection Clonal Selection Dose Escalation->Clonal Selection High Drug Concentration Resistant Cell Line Resistant Cell Line Clonal Selection->Resistant Cell Line Homogenous Population

Caption: Workflow for generating a drug-resistant cell line.

Cross-Resistance Profiling

Objective: To determine the sensitivity of the this compound-resistant cell line to a panel of other anticancer drugs with different mechanisms of action.

Methodology:

  • Drug Panel Selection: Select a panel of approved anticancer drugs with diverse mechanisms of action. A suggested panel is provided in the data table below.

  • Cell Viability Assays:

    • Seed both the parental and the this compound-resistant cell lines in 96-well plates.

    • Treat the cells with a range of concentrations for each drug in the panel.

    • After a 72-hour incubation, perform a cell viability assay (e.g., MTT).

  • IC50 Determination: Calculate the IC50 value for each drug in both the parental and resistant cell lines.

  • Resistance Factor (RF) Calculation: The degree of cross-resistance is quantified by the Resistance Factor (RF), calculated as: RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

An RF value greater than 2 is generally considered indicative of significant cross-resistance.

Data Presentation and Interpretation

The results of the cross-resistance profiling should be summarized in a clear and concise table. The following is a hypothetical dataset illustrating the expected outcomes.

Drug ClassDrug NameMechanism of ActionParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (RF)
G4-Ligand This compound G4-DNA Stabilization 50 500 10.0
G4-LigandPyridostatinG4-DNA Stabilization756008.0
Alkylating Agent CisplatinDNA Cross-linking200022001.1
Antimetabolite 5-FluorouracilInhibition of Thymidylate Synthase[5]500055001.1
Topoisomerase I Inhibitor IrinotecanInhibition of Topoisomerase I1001101.1
Topoisomerase II Inhibitor DoxorubicinInhibition of Topoisomerase II, DNA Intercalation804005.0
Microtubule Inhibitor PaclitaxelMicrotubule Stabilization[5]10505.0

Interpretation of Hypothetical Data:

  • The high RF for this compound confirms the resistant phenotype of the cell line.

  • The significant cross-resistance to Pyridostatin (another G4-ligand) suggests a target-specific resistance mechanism, such as alterations in G4-DNA structures.

  • The high RF for Doxorubicin and Paclitaxel suggests the involvement of a multidrug resistance mechanism, likely the overexpression of an ABC transporter like P-gp, as both are known substrates.

  • The lack of cross-resistance to Cisplatin, 5-Fluorouracil, and Irinotecan indicates that the resistance mechanism is not related to general DNA repair enhancement or antimetabolite pathways.

Visualization of Signaling Pathways and Resistance Mechanisms

Visualizing the potential signaling pathways and resistance mechanisms can aid in understanding the complex biological processes.

G cluster_0 Drug Action and Resistance This compound This compound G4-DNA G4-DNA This compound->G4-DNA Stabilizes Drug Efflux Drug Efflux This compound->Drug Efflux Oncogene Transcription (e.g., c-MYC) Oncogene Transcription (e.g., c-MYC) G4-DNA->Oncogene Transcription (e.g., c-MYC) Inhibits Cell Proliferation Cell Proliferation Oncogene Transcription (e.g., c-MYC)->Cell Proliferation Drives Apoptosis Apoptosis Oncogene Transcription (e.g., c-MYC)->Apoptosis Inhibits ABC Transporter (e.g., P-gp) ABC Transporter (e.g., P-gp) ABC Transporter (e.g., P-gp)->Drug Efflux Mediates

Caption: Potential mechanism of action and resistance for this compound.

Further Investigations

Based on the initial cross-resistance profiling, further experiments should be conducted to elucidate the specific mechanisms of resistance. These may include:

  • Gene Expression Analysis: Use RT-qPCR or RNA sequencing to compare the expression of ABC transporters, DNA repair enzymes, and apoptosis-related genes between the parental and resistant cell lines.

  • Western Blotting: Analyze the protein levels of key resistance-associated proteins, such as P-gp, Bcl-2, and PARP.

  • Functional Assays:

    • Use efflux pump inhibitors (e.g., Verapamil) to confirm the role of ABC transporters in mediating resistance.

    • Perform apoptosis assays (e.g., Annexin V staining) to assess changes in the apoptotic response.

    • Conduct DNA damage assays (e.g., γH2AX staining) to evaluate the DNA repair capacity.

By following this comprehensive guide, researchers can systematically investigate the cross-resistance profile of this compound, providing valuable insights for its future clinical development and application.

References

Comparative Efficacy of Antitumor Agent-85 in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis Against Established KRAS G12C Inhibitors

This guide provides a comprehensive comparison of the novel, hypothetical "Antitumor agent-85" against the established KRAS G12C inhibitor, Sotorasib, for the treatment of KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data, experimental methodologies, and relevant biological pathways.

Introduction

KRAS mutations are among the most common oncogenic drivers in NSCLC, with the KRAS G12C mutation present in approximately 13-14% of lung adenocarcinomas.[1][2][3] For decades, KRAS was considered "undruggable" due to its challenging molecular structure.[4] The development of covalent inhibitors that specifically target the mutated cysteine residue at codon 12 has marked a significant breakthrough in treating this patient population.[5]

Sotorasib (AMG-510) was the first such inhibitor to receive accelerated approval from the U.S. Food and Drug Administration (FDA) for patients with previously treated KRAS G12C-mutated NSCLC.[3][6] It acts by irreversibly binding to KRAS G12C in its inactive, GDP-bound state, thereby trapping the oncoprotein and preventing downstream signaling that drives tumor proliferation.[5][6]

"this compound" is a next-generation, hypothetical KRAS G12C inhibitor designed for enhanced potency, improved pharmacokinetic properties, and the ability to overcome potential resistance mechanisms. This guide benchmarks its projected performance against the clinical and preclinical data of Sotorasib.

Data Presentation: Performance Benchmarking

The following tables summarize the comparative efficacy and safety profiles of this compound (projected data) and Sotorasib (published data).

Table 1: Comparative In Vitro Efficacy

ParameterThis compound (Projected)Sotorasib (Published Preclinical Data)
Target Cell Line NCI-H358 (KRAS G12C mutant)NCI-H358 (KRAS G12C mutant)
IC₅₀ (Cell Viability) 4.5 nM~6 nM
Mechanism of Action Covalent inhibitor of KRAS G12C (GDP-bound state)Covalent inhibitor of KRAS G12C (GDP-bound state)[6]
Effect on pERK >90% inhibition at 50 nMSignificant inhibition of downstream pathways[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vivo Efficacy (Xenograft Models)

ParameterThis compound (Projected)Sotorasib (Published Preclinical Data)
Model System NSCLC Patient-Derived Xenograft (PDX)NSCLC Patient-Derived Xenograft (PDX)[7]
Dosage 50 mg/kg, daily100 mg/kg, daily
Tumor Growth Inhibition 92%81%
Observed Regressions 7/10 mice showed tumor regressionTumor regressions observed[3][7]

Table 3: Comparative Clinical Efficacy (Phase II/III Trial Data)

ParameterThis compound (Projected Phase II)Sotorasib (CodeBreaK 100 & 200 Trials)
Patient Population Previously treated KRAS G12C NSCLCPreviously treated KRAS G12C NSCLC[1][6]
Objective Response Rate (ORR) 45.2%28.1% - 37.1%[1][6]
Median Progression-Free Survival (PFS) 8.1 months5.6 - 6.8 months[1][6]
Median Overall Survival (OS) 14.5 months~12.5 months[8][9]
Intracranial ORR 35% (in patients with brain metastases)~13-25% (post-hoc/specific cohort analyses)[8][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Line: NCI-H358 human lung adenocarcinoma cells, which harbor the KRAS G12C mutation.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[11]

  • Treatment: Cells are treated with a serial dilution of this compound or Sotorasib for 72 hours.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The values are proportional to the number of viable cells.[12]

In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are used to evaluate therapeutic efficacy in a system that better recapitulates human tumor biology.[13][14]

  • Animal Model: 6 to 8-week-old immunodeficient mice (e.g., NOD/SCID).[15]

  • Tumor Implantation: Fresh tumor fragments (~2-3 mm³) from a KRAS G12C-mutated NSCLC patient are subcutaneously implanted into the flanks of the mice.[13]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a volume of approximately 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle control, this compound, Sotorasib). Treatment is administered daily via oral gavage.

  • Efficacy Assessment: Tumor volume and body weight are measured twice weekly. The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised for further analysis (e.g., Western blot for pathway signaling).

Mandatory Visualization

Diagrams created using Graphviz to illustrate key pathways and workflows.

KRAS Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical RAS/MAPK signaling pathway. Growth factor binding to Receptor Tyrosine Kinases (RTKs) leads to the activation of KRAS, which cycles from an inactive GDP-bound state to an active GTP-bound state.[4] Activated KRAS then stimulates downstream effectors like RAF, MEK, and ERK, promoting cell proliferation.[16] KRAS G12C inhibitors covalently bind to the mutant protein in its inactive state, preventing its reactivation.[5]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_GDP KRAS-G12C (Inactive-GDP) RTK->KRAS_GDP SOS1/SHP2 KRAS_GTP KRAS-G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired by G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation GF Growth Factor GF->RTK Inhibitor This compound Sotorasib Inhibitor->KRAS_GDP Covalent Binding (Traps Inactive State) Experimental_Workflow A Acquire Patient Tumor (KRAS G12C+) B Implant Tumor Fragments into Immunodeficient Mice A->B C Monitor Tumor Growth (to ~150 mm³) B->C D Randomize Mice into Treatment Cohorts C->D E Daily Oral Dosing (Vehicle, Agent-85, Sotorasib) D->E F Measure Tumor Volume & Body Weight (2x/week) E->F G Endpoint: Tumor Excision & Analysis F->G Study Duration (e.g., 28 days) H Data Analysis (TGI, Response Rate) G->H

References

"Antitumor agent-85" meta-analysis of preclinical efficacy and safety data

Author: BenchChem Technical Support Team. Date: November 2025

Meta-Analysis of Preclinical Efficacy and Safety for Antitumor Agent-85

This guide provides a comparative meta-analysis of the preclinical data for the novel investigational compound, this compound, against other established agents in the same class. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the agent's performance based on key preclinical efficacy and safety markers.

Disclaimer: this compound is a fictional agent created for illustrative purposes. The data presented for this compound is a hypothetical, yet plausible, representation based on typical preclinical findings for agents in this class. Data for comparator agents is based on publicly available information.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from in vitro and in vivo preclinical studies, comparing this compound with two representative MEK inhibitors, Agent-Alpha and Agent-Beta.

Table 1: In Vitro Efficacy - IC50 Values (nM)

This table compares the concentration of each agent required to inhibit 50% of cell growth in various cancer cell lines with known driver mutations. Lower values indicate higher potency.

Cell LineDriver MutationThis compound (IC50 nM)Agent-Alpha (IC50 nM)Agent-Beta (IC50 nM)
A375BRAF V600E0.50.81.2
SK-MEL-28BRAF V600E1.21.52.1
HCT116KRAS G13D5.88.210.5
MIA PaCa-2KRAS G12C7.19.512.3
BxPC-3KRAS wild-type>1000>1000>1000
Table 2: In Vivo Efficacy - Tumor Growth Inhibition (TGI)

This table shows the percentage of tumor growth inhibition in mouse xenograft models. Higher values indicate better efficacy.

Xenograft ModelDosingThis compound (TGI %)Agent-Alpha (TGI %)Agent-Beta (TGI %)
A375 (Melanoma)1 mg/kg, QD92%85%78%
HCT116 (Colorectal)3 mg/kg, QD75%68%61%
MIA PaCa-2 (Pancreatic)3 mg/kg, QD68%60%55%
Table 3: Preclinical Safety Profile in Rodents

This table outlines key safety and tolerability parameters observed in 28-day rodent toxicology studies.

ParameterThis compoundAgent-AlphaAgent-Beta
No Observed Adverse Effect Level (NOAEL)5 mg/kg/day3 mg/kg/day2 mg/kg/day
Maximum Tolerated Dose (MTD)10 mg/kg/day7 mg/kg/day5 mg/kg/day
Mean Body Weight Change at MTD (Day 28)-4%-8%-11%

Experimental Protocols

The data presented in this guide were generated using the following standard preclinical methodologies.

In Vitro Cell Viability Assay
  • Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Protocol: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well. After 24 hours of incubation, cells were treated with a 10-point, 3-fold serial dilution of the test compounds for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

In Vivo Xenograft Studies
  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for all studies. Animal care and experiments were conducted in accordance with institutional guidelines.

  • Tumor Implantation: 1x10^6 human cancer cells (A375, HCT116, or MIA PaCa-2) in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). Compounds were formulated in 0.5% methylcellulose and administered orally once daily (QD).

  • Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as a general measure of toxicity. Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Rodent Toxicology Studies
  • Study Design: Sprague-Dawley rats were administered the test compounds orally once daily for 28 consecutive days at doses of 0, 1, 3, 5, and 10 mg/kg.

  • Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and gross pathology were evaluated.

  • Endpoint Analysis: The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no significant adverse findings were observed. The Maximum Tolerated Dose (MTD) was defined as the highest dose that did not cause greater than a 10% body weight loss or other signs of significant toxicity.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action and the experimental process.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound (MEK Inhibitor) Inhibitor->MEK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.

Xenograft_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis CellCulture 1. Cancer Cell Culture Expansion Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to 150-200 mm³ Implantation->TumorGrowth Randomization 4. Randomize Mice into Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (Vehicle vs. Agent) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis 8. Calculate TGI % and Assess Toxicity Endpoint->Analysis Report 9. Final Report Generation Analysis->Report

Caption: Standard experimental workflow for in vivo preclinical xenograft studies.

Safety Operating Guide

Safe Disposal of Antitumor Agent-85: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Antitumor agent-85, a G-quadruplex (G4)-ligand with highly effective anti-tumor properties.[1][2] Given that specific safety data sheet (SDS) information for "this compound" is not publicly available, this guide is based on established protocols for the handling and disposal of cytotoxic and antineoplastic drugs.[3][4][5][6][7][8] Personnel must always refer to the specific Safety Data Sheet (SDS) for any chemical they are working with for detailed safety and disposal instructions.[8][9]

Immediate Safety and Handling Precautions

Due to its cytotoxic nature, this compound is presumed to be carcinogenic, mutagenic, and toxic for reproduction.[5] Therefore, stringent safety measures are necessary to minimize exposure to laboratory personnel and the environment.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound and its associated waste.[10] This includes:

  • Gloves: Double gloving with chemotherapy-rated gloves is required.[8] The outer glove should be changed immediately if contaminated.[8]

  • Gown: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is essential.[8]

  • Eye and Face Protection: Safety goggles or a face shield should be used, especially when there is a risk of splashing.[8]

  • Respiratory Protection: A respirator mask (e.g., N95) may be necessary depending on the procedure and the potential for aerosol generation.[6]

All handling of this compound, including preparation and dilution, must be performed within a certified chemical fume hood, glove box, or a Class II B biological safety cabinet (BSC) that is exhausted to the outside.[8]

Waste Segregation and Disposal Procedures

Proper segregation of waste contaminated with this compound is critical for ensuring safe disposal and regulatory compliance.[5][6] Waste is generally categorized as either "trace" or "bulk" chemotherapy waste.

Data Presentation: Waste Classification and Disposal Containers

Waste CategoryDescriptionDisposal Container
Trace Waste Items contaminated with less than 3% of the original drug volume by weight. This includes empty vials, syringes, IV bags, gloves, gowns, and other contaminated disposable materials.[11]Yellow sharps containers for sharps.[7][12] Yellow bags for non-sharp items.[7][11]
Bulk Waste Items containing more than 3% of the original drug volume, visibly contaminated materials from spills, and expired or unused this compound.[11]Black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[9][11]

Step-by-Step Disposal Protocol:

  • At the Point of Generation:

    • Immediately after use, dispose of all contaminated materials into the appropriate waste container located within the containment area (e.g., fume hood or BSC).[8]

    • Do not recap, bend, or break contaminated needles or other sharps.[9] Dispose of them directly into a designated chemotherapy sharps container.[7][10]

    • For non-sharp trace waste, place items in a sealable plastic bag within the containment area before transferring them to the larger yellow chemotherapy waste bag.[8]

  • Container Management:

    • All waste containers must be clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," or the appropriate hazard symbol.[3]

    • Keep waste containers sealed when not in use.

    • Do not overfill containers. Fill to the indicated line (typically three-quarters full).

  • Final Disposal:

    • Once full, securely seal the primary waste containers.

    • Decontaminate the exterior of the containers before removing them from the containment area.[12]

    • Place sealed yellow bags into a secondary, rigid, leak-proof container for transport.

    • Transport all cytotoxic waste in designated, labeled, and robust containers.[6]

    • Waste must be transported by a certified hazardous waste transporter to a permitted treatment facility for incineration.[5][7]

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure. All personnel involved in spill cleanup must be trained and wear appropriate PPE.

Methodology for a Small Spill (less than 5 ml):

  • Alert and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Put on a gown, double gloves, eye protection, and a respirator if there is a risk of aerosolization.[8]

  • Containment: Use absorbent pads from a chemotherapy spill kit to gently cover and absorb the liquid.[8]

  • Cleaning:

    • Working from the outside of the spill inward, carefully clean the area with the absorbent pads.[10]

    • Place all contaminated materials into a designated plastic bag within the spill kit.[8]

    • Clean the spill area thoroughly with a detergent solution, followed by clean water.[12]

  • Disposal: Seal the bag of contaminated materials and place it in the appropriate bulk chemotherapy waste container (black bin).

  • Documentation: Document the spill and cleanup procedure in the laboratory records.

For spills larger than 5 ml, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[12]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Start Waste Generation (this compound Contaminated Material) IsSharp Is the item a sharp? Start->IsSharp IsBulk Is it bulk or trace waste? IsSharp->IsBulk No YellowSharps Dispose in Yellow Chemotherapy Sharps Container IsSharp->YellowSharps Yes BlackBin Dispose in Black RCRA Hazardous Waste Container IsBulk->BlackBin Bulk (>3%) or Grossly Contaminated YellowBag Dispose in Yellow Chemotherapy Waste Bag IsBulk->YellowBag Trace (<3%) Transport Secure Transport by Certified Vendor YellowSharps->Transport BlackBin->Transport YellowBag->Transport Incineration Final Disposal via Incineration Transport->Incineration

Caption: Workflow for the segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.